molecular formula C12H12ClNO B2974039 4-Chloro-6-(propan-2-yloxy)quinoline CAS No. 1153083-63-6

4-Chloro-6-(propan-2-yloxy)quinoline

Cat. No.: B2974039
CAS No.: 1153083-63-6
M. Wt: 221.68
InChI Key: NZYSHMFIANGSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(propan-2-yloxy)quinoline ( 1153083-63-6) is an organic compound with a molecular weight of 221.68 g/mol and the molecular formula C 12 H 12 ClNO . This quinoline derivative serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its structure, featuring a chloro substituent and an isopropoxy group on the quinoline scaffold, makes it a key intermediate for synthesizing more complex molecules through substitution and metal-catalyzed cross-coupling reactions. The research significance of this compound is underscored by its role in the development of quinoline-based inhibitors. A notable application is its use in the synthesis of advanced compounds like 6-chloro-4-phenyl-2-propan-2-ylquinoline-3-carboxylic acid , which has been identified as a potent inhibitor of Fatty Acid-Binding Protein 5 (FABP5) with an IC 50 of 2.6 µM . The high-resolution (1.45 Å) crystal structure of this inhibitor in complex with human FABP5 has been determined (PDB ID: 7FYD), providing critical insights for structure-based drug design targeting metabolic and inflammatory diseases . Researchers can leverage this compound as a core scaffold to create novel analogs for probing biological pathways or developing potential therapeutics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-6-propan-2-yloxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8(2)15-9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYSHMFIANGSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-(propan-2-yloxy)quinoline: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-(propan-2-yloxy)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry. Quinoline scaffolds are integral to a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer to antimalarial. This document elucidates the chemical structure, physicochemical properties, and spectral characteristics of 4-Chloro-6-(propan-2-yloxy)quinoline. Furthermore, it details established synthetic protocols for analogous quinoline derivatives, offering a robust framework for its laboratory-scale synthesis. The guide also explores the potential biological significance and applications of this compound, drawing parallels with structurally related molecules that have shown promising therapeutic activities. This resource is intended to be a foundational document for researchers engaged in the design and development of novel quinoline-based therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to be functionalized at various positions have made it a privileged scaffold in the design of therapeutic agents.[3] The versatility of the quinoline nucleus is evidenced by its presence in a multitude of natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles, making it a highly adaptable template for drug discovery.[2]

This guide focuses on a specific derivative, 4-Chloro-6-(propan-2-yloxy)quinoline. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives.[5] The isopropoxy group at the 6-position can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its drug-like properties.

Chemical Structure and Physicochemical Properties

Molecular Identity
  • IUPAC Name: 4-Chloro-6-(propan-2-yloxy)quinoline

  • Synonyms: 4-Chloro-6-isopropoxyquinoline

  • Molecular Formula: C₁₂H₁₂ClNO

  • Molecular Weight: 221.68 g/mol

  • Chemical Structure:

    G

    Caption: 2D structure of a related compound, 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline.

Physicochemical Properties (Predicted)

Experimental data for the target compound is limited. The following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueNotes
Melting Point (°C) Solid at room temperatureSimilar substituted quinolines are solids.[6]
Boiling Point (°C) > 300High boiling point is expected for an aromatic heterocyclic compound of this molecular weight.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Methanol). Insoluble in water.Typical solubility for a moderately polar organic molecule.
LogP ~3.5 - 4.5The isopropoxy group increases lipophilicity compared to a hydroxyl or methoxy group.
pKa (most basic) ~2-3The quinoline nitrogen is weakly basic.

Spectroscopic Characterization (Predicted)

The structural elucidation of 4-Chloro-6-(propan-2-yloxy)quinoline would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of its constituent functional groups and data from structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the isopropoxy group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7d1HH2
~7.4d1HH3
~8.0d1HH5
~7.2dd1HH7
~7.9d1HH8
~4.7sept1H-CH- (isopropoxy)
~1.4d6H-CH₃ (isopropoxy)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~158C6 (C-O)
~150C4 (C-Cl)
~148C8a
~145C2
~135C8
~129C5
~122C4a
~121C3
~119C7
~105C5a
~71-CH- (isopropoxy)
~22-CH₃ (isopropoxy)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic ring and the ether linkage.

Wavenumber (cm⁻¹)Functional Group
3100-3000C-H stretch (aromatic)
2980-2850C-H stretch (aliphatic)
1600, 1500, 1450C=C and C=N stretching (aromatic rings)
1250-1000C-O stretch (ether)
850-750C-Cl stretch
Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

  • [M]⁺: m/z ≈ 221

  • [M+2]⁺: m/z ≈ 223 (due to the ³⁷Cl isotope, with an intensity of approximately one-third of the [M]⁺ peak)

Synthesis of 4-Chloro-6-(propan-2-yloxy)quinoline

General Synthetic Strategy

G A p-Isopropoxyaniline C 6-Isopropoxy-4-hydroxy-2(1H)-quinolone A->C Gould-Jacobs Reaction B Diethyl Malonate B->C D 4-Chloro-6-isopropoxyquinoline C->D Chlorination (e.g., POCl₃) G A 4-Chloro-6-(propan-2-yloxy)quinoline C 4-Anilinoquinoline Derivative A->C Nucleophilic Aromatic Substitution B Substituted Aniline B->C D Kinase Inhibition C->D E Anticancer Activity D->E

Sources

Technical Whitepaper: The Strategic Utility of 4-Chloro-6-(propan-2-yloxy)quinoline Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 4-Chloro-6-(propan-2-yloxy)quinoline (CAS: 103862-63-1, often referred to as 4-chloro-6-isopropoxyquinoline) represents a critical "privileged structure" in modern kinase inhibitor discovery. Unlike generic quinoline intermediates, the specific installation of an isopropoxy group at the C6 position confers unique physicochemical and structure-activity relationship (SAR) properties that distinguish it from its methoxy- or ethoxy-substituted counterparts.

This technical guide analyzes the role of this scaffold as a precursor for Type I and Type II kinase inhibitors, specifically targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and GAK (Cyclin G-associated Kinase). We explore the synthetic utility of the C4-chlorine atom as a handle for nucleophilic aromatic substitution (


) and the pharmacological rationale behind the C6-isopropoxy moiety, which modulates lipophilicity (

), metabolic stability, and hydrophobic pocket occupancy within the ATP-binding cleft.

Chemical Architecture & Synthetic Utility

Structural Analysis

The scaffold consists of a quinoline bicyclic core functionalized at two key positions:

  • C4-Position (Chlorine): A highly reactive electrophilic center. The nitrogen atom in the quinoline ring withdraws electron density, activating the C4 position for

    
     displacement by amines (anilines, aliphatic amines). This is the primary vector for introducing the "hinge-binding" or "specificity-determining" element of the final inhibitor.
    
  • C6-Position (Isopropoxy): A steric and lipophilic determinant.

    • Lipophilicity: The isopropyl group increases the

      
       by approximately 0.8–1.0 units compared to a methoxy group, enhancing membrane permeability.
      
    • Steric Bulk: The branched nature of the isopropoxy group allows it to fill specific hydrophobic pockets (e.g., the solvent-exposed region or the "shelf" near the gatekeeper residue) more effectively than linear alkoxy chains.

Synthesis of the Core Scaffold

The synthesis of the core intermediate is typically achieved via the Gould-Jacobs reaction or comparable cyclization methods, followed by chlorination.

Validated Protocol (Synthesis of 4-Chloro-6-isopropoxyquinoline):

  • Precursor: Start with 4-isopropoxyaniline.

  • Cyclization: Condensation with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization in diphenyl ether yields the 4-hydroxy-6-isopropoxyquinoline-3-carboxylate (which can be decarboxylated).

  • Chlorination: The 4-hydroxy tautomer is treated with phosphorus oxychloride (

    
    ) to install the chlorine atom.
    
DOT Diagram: Synthetic Workflow

The following diagram illustrates the conversion of the hydroxy-precursor to the active chloro-intermediate and its subsequent derivatization.

SynthesisWorkflow Start 4-Hydroxy-6-isopropoxyquinoline Reagent1 POCl3 / Reflux (Chlorination) Start->Reagent1 Activation Intermediate 4-Chloro-6-(propan-2-yloxy)quinoline (The Scaffold) Reagent1->Intermediate Yields Core Reagent2 R-NH2 / Heat (SnAr Displacement) Intermediate->Reagent2 Derivatization Product 4-Amino-6-isopropoxyquinoline (Kinase Inhibitor) Reagent2->Product Final Drug Candidate

Figure 1: Synthetic pathway transforming the hydroxy-precursor into the active kinase inhibitor scaffold.

Mechanistic Role in Kinase Inhibition[1][2]

Case Study: IRAK4 Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a pivotal node in the Toll-like Receptor (TLR) and IL-1R signaling pathways.[1][2] Dysregulation of IRAK4 drives autoimmune diseases and certain lymphomas.[3]

  • The Scaffold's Role: Patent literature (e.g., Vertex Pharmaceuticals, WO2015150995) identifies 4-chloro-6-isopropoxyquinoline-7-carboxamide as a key intermediate.

  • SAR Insight: In IRAK4 inhibitors, the quinoline nitrogen often interacts with the hinge region (Val263/Met265).[4] The C6-isopropoxy group is critical for potency. Studies suggest that replacing the bulky isopropoxy with a smaller methoxy group can lead to a loss of potency due to poor packing in the hydrophobic region adjacent to the ATP pocket. Conversely, the isopropoxy group provides the necessary bulk to displace water molecules and engage in favorable van der Waals interactions.

Case Study: GAK Inhibition (Ewing Sarcoma)

Research into Cyclin G-associated Kinase (GAK) inhibitors for Ewing Sarcoma has utilized 4,6-disubstituted quinolines.[5][6]

  • Mechanism: The 4-amino substituent (introduced via the 4-chloro displacement) targets the ATP binding site.

  • Selectivity: The 6-isopropoxy group aids in selectivity against other kinases by exploiting subtle differences in the solvent-front region of the GAK kinase domain.

Negative SAR: HIV Latency

Interestingly, in the context of HIV latency reversal (AV6 derivatives), replacing a 6-methoxy group with a 6-isopropoxy group abolished activity. This "negative SAR" is crucial data—it confirms that the isopropoxy group is not a "silent" solubilizer but a pharmacophore that imposes strict steric demands. It works for IRAK4/GAK but clashes with the binding pocket of the host factors involved in HIV latency (likely BET bromodomains or specific host kinases).

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6-(propan-2-yloxy)quinoline

Self-validating step: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:4) to ensure complete consumption of the hydroxy starting material, indicated by the disappearance of the polar baseline spot.

  • Setup: Charge a dry round-bottom flask with 4-hydroxy-6-(propan-2-yloxy)quinoline (1.0 eq) and Phosphorus Oxychloride (

    
    )  (5.0 eq).
    
  • Reaction: Heat the mixture to reflux (

    
    ) under an argon atmosphere for 2–4 hours.
    
  • Workup (Critical): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with

    
     or saturated 
    
    
    
    to pH 8.
  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude solid is often pure enough for the next step. If not, recrystallize from hexane/ether.

Protocol B: General Displacement (Library Generation)
  • Reactants: Dissolve 4-Chloro-6-(propan-2-yloxy)quinoline (1.0 eq) and the desired Aniline/Amine (1.1 eq) in 2-propanol or ethoxyethanol.

  • Catalyst: Add a catalytic amount of HCl (4M in dioxane) or p-toluenesulfonic acid (pTSA) to protonate the quinoline nitrogen, activating the C4 position.

  • Conditions: Microwave irradiation at

    
     for 20 minutes OR reflux for 4–12 hours.
    
  • Isolation: On cooling, the product often precipitates as the hydrochloride salt. Filter and wash with cold ether.

Protocol C: Biological Validation (IRAK4 Kinase Assay)

To verify the activity of the synthesized derivatives.

  • Reagents: Recombinant human IRAK4 kinase domain, peptide substrate (biotinylated), ATP (

    
     concentration).
    
  • Method: FRET-based assay (e.g., Lance Ultra or HTRF).

  • Procedure:

    • Incubate compound (serial dilution in DMSO) with Enzyme + Substrate buffer for 15 mins.

    • Initiate reaction with ATP. Incubate 60 mins at RT.

    • Stop reaction with EDTA/Detection Antibody mixture.

    • Read plates on a multimode reader (EnVision).

  • Data Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

Visualizations

IRAK4 Signaling Pathway & Inhibition Point

This diagram contextualizes where the inhibitor acts within the cellular signaling cascade.

IRAK4_Pathway Receptor TLR / IL-1R Receptor MyD88 MyD88 (Adaptor) Receptor->MyD88 IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Inhibitor 6-Isopropoxy-quinoline Inhibitor Inhibitor->IRAK4 Blocks ATP Binding TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation (Inflammation) TRAF6->NFkB Signaling Cascade

Figure 2: The TLR/IL-1R signaling pathway highlighting IRAK4 as the upstream master kinase and the site of small-molecule inhibition.

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of C6-Substituents

C6-SubstituentStructurecLogP ContributionSteric Bulk (Molar Refractivity)Primary SAR Utility
Methoxy

Base ValueLowStandard starting point; often metabolically labile.
Ethoxy

+0.5MediumIntermediate bulk; explores pocket depth.
Isopropoxy

+0.9 - 1.0 High (Branched) Fills hydrophobic pockets; improves membrane permeability; metabolic stability.

References

  • Vertex Pharmaceuticals Inc. (2015). Bicyclic-fused heteroaryl or aryl compounds and their use as IRAK4 inhibitors. WO2015150995A1.[7]

  • Edkins, R. M., et al. (2018). Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1. RSC Advances.

  • Tiwari, R., et al. (2021). Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry.

  • PubChem. (2025). 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline Compound Summary. National Library of Medicine.

  • Messer, J.A., et al. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid. Molbank. (Demonstrating related ether synthesis protocols).

Sources

Solubility profile of 4-Chloro-6-(propan-2-yloxy)quinoline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-6-(propan-2-yloxy)quinoline

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-Chloro-6-(propan-2-yloxy)quinoline, a quinoline derivative with potential applications in pharmaceutical research and development. In the absence of extensive public data for this specific molecule, this document serves as a procedural and theoretical guide for researchers and drug development professionals. We will delve into the foundational principles of solubility, provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the critical factors that influence the dissolution of this compound in various organic solvents. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for advancing drug discovery and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a drug's bioavailability and overall efficacy.[1] For quinoline derivatives, a class of heterocyclic compounds known for their diverse pharmacological activities, understanding the solubility profile is paramount.[2]

4-Chloro-6-(propan-2-yloxy)quinoline, with its substituted quinoline core, presents a unique set of characteristics that govern its interaction with various solvents. The presence of a chloro group and an ether linkage influences its lipophilicity and potential for hydrogen bonding, making its solubility highly dependent on the chosen solvent system. This guide provides the necessary tools to experimentally determine and rationally interpret the solubility of this compound, thereby enabling informed decisions in lead optimization, formulation design, and preclinical development.

Foundational Principles of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This process is governed by the principle of "like dissolves like," which states that substances with similar molecular properties tend to be miscible.[3] The key factors influencing the solubility of 4-Chloro-6-(propan-2-yloxy)quinoline are:

  • Polarity of Solute and Solvent: The interplay between the polar and non-polar regions of the solute and solvent molecules is the primary driver of solubility. Polar solvents, which have large dipole moments and often engage in hydrogen bonding, are effective at dissolving polar solutes.[4] Conversely, non-polar solvents are better suited for dissolving non-polar solutes.[4] 4-Chloro-6-(propan-2-yloxy)quinoline possesses both polar (the nitrogen atom in the quinoline ring) and non-polar (the chloro and isopropoxy groups, and the aromatic rings) characteristics, suggesting its solubility will vary significantly across a range of organic solvents.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic (absorbs heat).[1] However, this relationship must be determined empirically for each solute-solvent system.

  • pH of the Medium: As a weak base due to the nitrogen atom in the quinoline ring, the solubility of 4-Chloro-6-(propan-2-yloxy)quinoline in aqueous or protic organic solvents can be significantly influenced by pH.[1] In acidic conditions, the nitrogen atom can be protonated, forming a more polar and, therefore, more soluble salt.

  • Solid-State Properties: The crystalline form (polymorphism) of the compound can have a profound impact on its solubility. Different polymorphs can exhibit different lattice energies, which in turn affects the energy required to break the crystal lattice and dissolve the solute.

Experimental Determination of Solubility

Accurate solubility data is generated through rigorous experimental work. Two key types of solubility are typically measured in drug discovery: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound, measured when the solid form is in equilibrium with its dissolved form in a saturated solution.[5] The shake-flask method is the gold-standard for this determination.[6][7]

Objective: To determine the equilibrium solubility of 4-Chloro-6-(propan-2-yloxy)quinoline in a selection of organic solvents.

Materials:

  • 4-Chloro-6-(propan-2-yloxy)quinoline (solid)

  • A range of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid 4-Chloro-6-(propan-2-yloxy)quinoline to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[7]

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the dissolution process has reached equilibrium.[6]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of 4-Chloro-6-(propan-2-yloxy)quinoline using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Diagram: Workflow for Thermodynamic Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess solid compound to vials B Add known volume of organic solvent A->B C Incubate on orbital shaker (24-72h at constant T) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Quantify concentration via HPLC E->F G Report solubility (mg/mL or mol/L) F->G

Caption: Workflow for the shake-flask method.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at which it precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock solution into an aqueous buffer or organic solvent.[5][8] This high-throughput method is valuable for early-stage drug discovery.[8]

Objective: To rapidly assess the kinetic solubility of 4-Chloro-6-(propan-2-yloxy)quinoline.

Materials:

  • 4-Chloro-6-(propan-2-yloxy)quinoline stock solution in DMSO (e.g., 10 mM)

  • Selected organic solvents

  • 96-well microplate

  • Plate reader with turbidimetric or nephelometric detection capabilities

Procedure:

  • Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate.

  • Solvent Addition: Add the desired organic solvent to the wells to achieve a range of final compound concentrations.

  • Mixing and Incubation: Mix the contents thoroughly and incubate for a short period (e.g., 1-2 hours) at a constant temperature.

  • Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Data Analysis: Plot the turbidity signal against the compound concentration to determine the precipitation point.

Diagram: Kinetic vs. Thermodynamic Solubility

G cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility A Solid Compound + Solvent B Equilibrium (Saturated Solution) A->B Dissolution C DMSO Stock Solution D Dilution into Solvent (Supersaturated Solution) C->D E Precipitation D->E

Sources

Methodological & Application

Optimized Suzuki Coupling of 4-Chloro-6-(propan-2-yloxy)quinoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Among the myriad of methods available, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[2][3][4][5] This palladium-catalyzed reaction, which forges a C-C bond between an organoboron species and an organic halide or pseudohalide, has become an indispensable tool for the synthesis of complex molecules, including biaryls and substituted heterocycles that are prevalent in biologically active compounds.[1][4][6][7]

This guide focuses on the optimization of the Suzuki coupling reaction for a specific and pharmaceutically relevant substrate: 4-Chloro-6-(propan-2-yloxy)quinoline. Quinoline scaffolds are integral to a wide array of therapeutic agents, and the ability to efficiently and selectively functionalize the 4-position opens avenues for rapid analogue synthesis and the exploration of structure-activity relationships (SAR). However, the use of heteroaryl chlorides, such as the target substrate, presents unique challenges due to their lower reactivity compared to their bromide or iodide counterparts.[8][9][10] This necessitates a carefully optimized protocol, particularly in the selection of the catalyst, ligand, and base, to achieve high yields and purity.[11]

This document provides a detailed, field-proven protocol for the Suzuki coupling of 4-Chloro-6-(propan-2-yloxy)quinoline, grounded in a thorough understanding of the reaction mechanism and the factors that govern its efficiency.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][12] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, 4-Chloro-6-(propan-2-yloxy)quinoline) to a Pd(0) species. This step, often rate-limiting for aryl chlorides, results in the formation of a Pd(II) complex.[8] The choice of a suitable ligand is critical here, as electron-rich and bulky phosphine ligands can significantly accelerate this process.[3][11][13]

  • Transmetalation: The organoboron reagent (a boronic acid or its ester derivative) is activated by a base, forming a boronate species.[14] This activated species then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron is transferred to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The final step is the reductive elimination of the desired biaryl product from the Pd(II) complex. This regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][12]

Suzuki_Mechanism pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)(X)L_n pd0->pd_complex1 Oxidative Addition aryl_halide Ar-X (4-Chloro-6-(propan-2-yloxy)quinoline) aryl_halide->pd_complex1 pd_complex2 Ar-Pd(II)(R)L_n pd_complex1->pd_complex2 Transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->pd_complex2 pd_complex2->pd0 Reductive Elimination product Ar-R (Coupled Product) pd_complex2->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocol for the Suzuki Coupling of 4-Chloro-6-(propan-2-yloxy)quinoline

This protocol has been optimized for the coupling of 4-Chloro-6-(propan-2-yloxy)quinoline with a generic arylboronic acid. Researchers should note that minor adjustments may be necessary for particularly electron-rich or sterically hindered boronic acids.

Materials and Reagents
  • Substrates:

    • 4-Chloro-6-(propan-2-yloxy)quinoline (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

  • Catalyst System:

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Base:

    • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • Solvent System:

    • 1,4-Dioxane

    • Water (degassed)

Equipment
  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-Chloro-6-(propan-2-yloxy)quinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium carbonate (2.0-3.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents (a concentration of approximately 0.1-0.2 M with respect to the limiting reagent is a good starting point).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen, which can deactivate the palladium catalyst.[10]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the reactivity of the boronic acid.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization Parameters Summary
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[15]
Ligand SPhosA bulky and electron-rich biaryl phosphine ligand that facilitates the oxidative addition of the less reactive aryl chloride and promotes reductive elimination.[11]
Base K₂CO₃An effective inorganic base for activating the boronic acid for transmetalation.[11] Stronger bases like K₃PO₄ can also be effective, particularly for challenging couplings.[9][11]
Solvent Dioxane/WaterA common solvent system for Suzuki couplings. The water is necessary to solubilize the inorganic base and facilitate the formation of the boronate species.[16]
Temperature 90-100 °CElevated temperatures are often required to drive the reaction to completion, especially with aryl chloride substrates.[17]
Equivalents of Boronic Acid 1.2-1.5A slight excess is used to compensate for potential homocoupling and protodeboronation side reactions.[10]

Troubleshooting and Key Considerations

  • Low or No Product Formation:

    • Inactive Catalyst: Ensure the palladium source is of good quality and that the reaction is thoroughly degassed to prevent catalyst oxidation.[10] The use of pre-catalysts can sometimes improve reproducibility.[12]

    • Boronic Acid Instability: Boronic acids can be prone to protodeboronation, especially under prolonged heating.[10][12] Use fresh boronic acid or consider more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[10]

    • Inadequate Base: The choice of base is crucial.[10] If K₂CO₃ is ineffective, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[13]

  • Side Reactions:

    • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[10][12] Thorough degassing is the primary preventative measure.

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction.[10][12] Using a slight excess of the boronic acid can help mitigate this.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling catalyst Is the Catalyst/Ligand System Appropriate for Aryl Chlorides? start->catalyst boronic_acid Is the Boronic Acid Stable? start->boronic_acid base Is the Base Sufficiently Strong? start->base conditions Are the Reaction Conditions (Temp, Time, Degassing) Optimal? start->conditions solution1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst->solution1 solution2 Use Fresh Boronic Acid or More Stable Derivatives (Esters, Trifluoroborates) boronic_acid->solution2 solution3 Try Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) base->solution3 solution4 Ensure Thorough Degassing, Increase Temperature, and Monitor Reaction conditions->solution4

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of functionalized quinolines. By understanding the underlying mechanism and carefully selecting the reaction components, particularly the palladium catalyst and phosphine ligand, researchers can overcome the challenges associated with less reactive heteroaryl chloride substrates. The protocol detailed in this guide provides a robust starting point for the efficient synthesis of a wide range of 4-aryl-6-(propan-2-yloxy)quinoline derivatives, facilitating the rapid advancement of drug discovery and development programs.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Guram, A. S., & Bei, X. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(12), 2147-2158.
  • Chemistry Suzuki Coupling Reaction - SATHEE. (n.d.). Retrieved from [Link]

  • Bei, X., Guram, A. S., Turner, H. W., & Weinberg, W. H. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5881–5884.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Körner, T., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(1), 101-106.
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575.
  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Bedford, R. B., et al. (2018). The iron-catalysed Suzuki coupling of aryl chlorides.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6334-6346.
  • Cross-Coupling Reactions: A Practical Guide - ResearchGate. (2025, August 6). Retrieved from [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC. (2021, August 19). Retrieved from [Link]

  • The Suzuki Reaction - UC Berkeley. (2014, February 6). Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (2016, August 9). Retrieved from [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. (n.d.). Retrieved from [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - Beilstein Journals. (2009, July 1). Retrieved from [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (2018, September 12). Retrieved from [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. (2003, November 6). Retrieved from [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

Sources

Procedure for etherification to introduce propan-2-yloxy group on quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Propan-2-yloxy Quinoline Derivatives

Introduction: The Significance of Alkoxyquinolines in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimalarial, antibacterial, and anticancer properties.[1][2] The functionalization of the quinoline core is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. Among various functionalizations, the introduction of alkoxy groups, particularly the propan-2-yloxy (isopropoxy) moiety, is a common strategy to enhance oral bioavailability and optimize pharmacokinetic profiles. This guide provides a detailed, field-proven protocol for the etherification of a quinoline core, focusing on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) pathway.

Strategic Overview of Aryl Ether Synthesis

The formation of a C(aryl)-O bond is a fundamental transformation in organic synthesis. For a substrate like quinoline, several strategies can be considered:

  • Williamson Ether Synthesis (via SNAr): This classic method involves the reaction of an activated aryl halide with an alkoxide.[3][4] For quinolines, the electron-withdrawing nitrogen atom activates the C2 and C4 positions, making halo-substituted quinolines excellent electrophiles for SNAr reactions. This is often the most direct and cost-effective approach.

  • Ullmann Condensation: A copper-catalyzed coupling of an aryl halide with an alcohol.[5][6] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, though modern ligand-accelerated protocols have improved the reaction's scope and mildness.[7][8]

  • Buchwald-Hartwig Etherification: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an alcohol.[9][10] This method offers broad substrate scope and functional group tolerance but requires specialized, often expensive, phosphine ligands and palladium catalysts.[11][12]

For the specific introduction of a propan-2-yloxy group, the SNAr approach using a haloquinoline and an isopropoxide salt is the recommended strategy due to its reliability, scalability, and operational simplicity.

Diagram: Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagent_prep Reagent & Glassware Preparation alkoxide_gen In Situ Generation of Sodium Isopropoxide reagent_prep->alkoxide_gen 1. Add NaH to isopropanol add_quinoline Add 2-Chloroquinoline to Alkoxide Solution alkoxide_gen->add_quinoline 2. Transfer reflux Heat Reaction Mixture (e.g., 80-100 °C) add_quinoline->reflux monitor Monitor Progress (TLC) reflux->monitor quench Quench Reaction (e.g., with water) monitor->quench 3. Upon completion extract Solvent Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, IR) purify->characterize 4. Isolate pure fractions final_product Pure 2-(Propan-2-yloxy)quinoline characterize->final_product

Caption: Overall workflow for the synthesis of 2-(propan-2-yloxy)quinoline.

Detailed Experimental Protocol: Synthesis of 2-(Propan-2-yloxy)quinoline

This protocol details the etherification of 2-chloroquinoline using sodium isopropoxide generated in situ.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/PurityAmountSupplier Notes
2-ChloroquinolineC₉H₆ClN163.61>98%1.64 g (10.0 mmol)Commercially available
Sodium Hydride (NaH)NaH24.0060% dispersion in oil0.60 g (15.0 mmol)Caution: Highly reactive
Propan-2-ol (IPA)C₃H₈O60.10Anhydrous, >99.5%30 mLServes as reagent and solvent
N,N-DimethylformamideC₃H₇NO73.09Anhydrous, >99.8%20 mLOptional co-solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade~200 mLFor extraction/chromatography
HexanesC₆H₁₄86.18ACS Grade~200 mLFor chromatography
Saturated NH₄Cl (aq)NH₄Cl-Aqueous~50 mLFor quenching
BrineNaCl-Aqueous~50 mLFor washing
Anhydrous MgSO₄MgSO₄120.37GranularAs neededFor drying
Silica GelSiO₂-230-400 meshAs neededFor chromatography
Safety Precautions
  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere (N₂ or Ar). Avoid contact with skin and eyes.

  • Solvents: Work in a well-ventilated fume hood. DMF is a potential teratogen.

  • General: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Methodology
  • Preparation of Sodium Isopropoxide (Nucleophile Generation): a. To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (0.60 g, 15.0 mmol, 1.5 eq) under a positive pressure of nitrogen. b. Carefully wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes via cannula. c. Add anhydrous propan-2-ol (30 mL) dropwise to the washed NaH at 0 °C (ice bath). Note: Hydrogen gas evolution will occur. Allow the mixture to stir at room temperature for 30 minutes or until gas evolution ceases, indicating the complete formation of sodium isopropoxide.

  • Nucleophilic Aromatic Substitution Reaction: a. Dissolve 2-chloroquinoline (1.64 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL, optional but can improve solubility and reaction rate). b. Add the 2-chloroquinoline solution to the stirring sodium isopropoxide solution at room temperature. c. Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C in an oil bath. d. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The product spot should be less polar (higher Rf) than the 2-chloroquinoline starting material. The reaction is typically complete within 4-8 hours.

  • Workup and Isolation: a. Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C. b. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~50 mL) to neutralize any unreacted base. c. Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (100 mL). d. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). e. Combine the organic layers and wash with brine (50 mL). f. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization: a. Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% EtOAc). b. Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford 2-(propan-2-yloxy)quinoline as a pale yellow oil or solid. c. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Mechanism and Scientific Rationale

The etherification proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favorable on the quinoline ring, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate.

Diagram: SNAr Mechanism

Caption: The SNAr mechanism for the formation of 2-alkoxyquinolines.

  • Causality of Experimental Choices:

    • Base: A strong, non-nucleophilic base like NaH is used to fully deprotonate the propan-2-ol, generating the potent isopropoxide nucleophile required for the reaction.[4][13] Using a weaker base (e.g., K₂CO₃) would result in a much slower or incomplete reaction.

    • Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are ideal because they solvate the cation (Na⁺) while leaving the alkoxide nucleophile relatively "naked" and reactive.[14] They also possess high boiling points, allowing the reaction to be heated to accelerate the rate.

    • Temperature: Heating is necessary to overcome the activation energy associated with disrupting the aromaticity of the quinoline ring to form the intermediate Meisenheimer complex.

    • Substrate: 2-Chloroquinoline is used because the halide at the C2 position is activated for substitution. A halide at C3, C5, C6, C7, or C8 would be significantly less reactive under these conditions.

Alternative and Modern Methodologies

While the SNAr protocol is robust, certain contexts may benefit from alternative or modern approaches.

  • Phase-Transfer Catalysis (PTC): For reactions where generating a completely anhydrous alkoxide is challenging, PTC can be employed. A quaternary ammonium salt (e.g., tetrabutylammonium bromide) can transport the alkoxide from a solid or aqueous phase into the organic phase containing the haloquinoline, often under milder conditions.[15][16][17]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants.[18][19][20] This is particularly valuable for high-throughput synthesis and library generation in drug discovery.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Incomplete deprotonation of alcohol.2. Reagents not anhydrous.3. Insufficient temperature.1. Ensure NaH is active and oil-free; allow sufficient time for alkoxide formation.2. Use anhydrous solvents and flame-dry glassware.3. Increase reaction temperature (e.g., to 100-110 °C).
Multiple Byproducts 1. Reaction with residual water.2. Side reactions due to excessive heat or time.1. Ensure anhydrous conditions.2. Monitor the reaction closely by TLC and stop it upon completion.
Difficult Purification Product and starting material have similar Rf values.Adjust the polarity of the TLC/column eluent system. A different solvent system (e.g., Dichloromethane/Methanol) may provide better separation.

Conclusion

The introduction of a propan-2-yloxy group onto a quinoline core is a valuable transformation in the synthesis of potential drug candidates. The Nucleophilic Aromatic Substitution (SNAr) method presented here offers a reliable, scalable, and well-understood pathway to achieve this goal. By carefully controlling reaction parameters such as solvent, base, and temperature, researchers can efficiently synthesize the desired 2-(propan-2-yloxy)quinoline. Understanding the underlying mechanism and potential alternative methods like PTC and microwave synthesis further empowers chemists to optimize this crucial etherification for their specific research and development needs.

References

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs.
  • Wikipedia. (2024). Ullmann condensation.
  • Royal Society of Chemistry. (2020). Phase-transfer catalyzed Michael/ammonolysis cascade reactions of enaminones and olefinic azlactones: a new approach to structurally diverse quinoline-2,5-diones. Organic & Biomolecular Chemistry.
  • University of Toronto Scarborough. (n.d.). 12. The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Etherification of halo-ester by phase-transfer catalysis in solid–liquid system.
  • SAFC. (n.d.). Chiral Phase-Transfer Catalysis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • PubMed. (2024, October 2). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides.
  • National Institutes of Health. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC.
  • ResearchGate. (n.d.). Quinoline Alkaloids .lb. Synthesis, Molecular Docking Studies of Atanine, 2-Isopropylfuro[2,3-b]quinolines and 3,4-Dihydro-2,2-dimethyl-2H-pyrano[2,3-b]quinolines.
  • Wikipedia. (2024). Williamson ether synthesis.
  • National Institutes of Health. (n.d.). 2-Isopropyl-5-methylcyclohexyl quinoline-2-carboxylate. PMC.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • International Journal of Trend in Scientific Research and Development. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • ResearchGate. (n.d.). The Ullmann Ether Condensation.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
  • Royal Society of Chemistry. (2022). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • YouTube. (2021, March 2). Etherification (Ullmann and Buchwald-Hartwig).
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

Sources

Application Notes and Protocols for the Chlorination of 6-(propan-2-yloxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Chloroquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The transformation of a 4-hydroxyquinoline to a 4-chloroquinoline is a critical synthetic step, as the 4-chloro substituent serves as a versatile leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of diverse functionalities at this position, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The target molecule, 6-(propan-2-yloxy)quinolin-4-ol, is a precursor to a range of biologically active molecules, and its efficient chlorination is paramount for further derivatization.

This technical guide provides a comprehensive overview of the reagents and protocols for the chlorination of 6-(propan-2-yloxy)quinolin-4-ol to yield 4-chloro-6-(propan-2-yloxy)quinoline. We will delve into the mechanistic underpinnings of the most effective chlorinating agents, provide detailed, field-proven protocols, and offer insights into potential challenges and their solutions.

Comparative Analysis of Chlorinating Reagents

The conversion of a hydroxyl group on an electron-rich heterocyclic system like a quinolinol to a chloride requires a reagent that can activate the hydroxyl group to facilitate nucleophilic substitution. Several reagents are commonly employed for this purpose, each with its own set of advantages and disadvantages.

ReagentKey AdvantagesKey DisadvantagesTypical Conditions
Phosphorus Oxychloride (POCl₃) High reactivity, reliable, widely used, often gives high yields.Harsh conditions (high temperature), corrosive, reacts violently with water, work-up can be challenging.Neat (reagent as solvent) or in a high-boiling solvent, 90-120°C.
Thionyl Chloride (SOCl₂) Gaseous byproducts (SO₂ and HCl) simplify purification, can be used under milder conditions than POCl₃.Can lead to side reactions, including ring chlorination, depending on the substrate and conditions.Reflux in an inert solvent or neat.
Oxalyl Chloride ((COCl)₂) Volatile byproducts (CO, CO₂, HCl), generally milder than POCl₃, often used with a catalyst (e.g., DMF).More expensive than POCl₃ and SOCl₂, can be overly reactive, potential for formation of carcinogenic byproducts with DMF.[1]Typically used in an inert solvent like CH₂Cl₂ or toluene at low to ambient temperatures.

For the chlorination of 4-hydroxyquinolines, phosphorus oxychloride (POCl₃) is the most robust and widely documented reagent, consistently providing good to excellent yields of the desired 4-chloroquinoline.

Mechanism of Chlorination with Phosphorus Oxychloride

The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride is believed to proceed through a mechanism analogous to a Vilsmeier-Haack reaction.[2] The reaction can be conceptualized in the following stages:

  • Activation of the Hydroxyl Group: The hydroxyl group of the quinolinol attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Phosphate Ester Intermediate: This initial attack leads to the formation of a phosphate ester intermediate, with the elimination of hydrogen chloride.

  • Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃ or present in the reaction mixture, acts as a nucleophile and attacks the C4 position of the quinoline ring.

  • Displacement of the Phosphate Group: The nucleophilic attack results in the displacement of the dichlorophosphate group, which is a good leaving group, to yield the 4-chloroquinoline product.

This two-stage process of phosphorylation followed by chloride displacement is an effective strategy for this transformation.[3]

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Substitution Quinolinol 6-(propan-2-yloxy)quinolin-4-ol POCl3 POCl₃ Quinolinol->POCl3 Nucleophilic attack Intermediate Phosphate Ester Intermediate POCl3->Intermediate Formation Chloride Cl⁻ Intermediate->Chloride Nucleophilic attack at C4 Leaving_Group [PO₂Cl₂]⁻ Intermediate->Leaving_Group Displacement Product 4-chloro-6-(propan-2-yloxy)quinoline Chloride->Product Formation

Caption: Mechanism of Chlorination with POCl₃.

Detailed Experimental Protocol: Chlorination using Phosphorus Oxychloride

This protocol provides a step-by-step method for the chlorination of 6-(propan-2-yloxy)quinolin-4-ol using phosphorus oxychloride.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water, releasing HCl gas.[4] All manipulations must be performed in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Ensure all glassware is thoroughly dried before use to prevent uncontrolled reactions.

Materials:

  • 6-(propan-2-yloxy)quinolin-4-ol

  • Phosphorus oxychloride (POCl₃), freshly distilled if necessary

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-(propan-2-yloxy)quinolin-4-ol.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (typically 5-10 molar equivalents, or it can be used as the solvent). The addition should be done in a fume hood.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 90-110°C) with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a fume hood.

  • Neutralization: Once the initial vigorous reaction has subsided, slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of gas evolution (CO₂). Continue adding the base until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification:

The crude 4-chloro-6-(propan-2-yloxy)quinoline can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) and allow it to cool slowly to form crystals.

  • Column Chromatography: For higher purity, the product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

G start Start: 6-(propan-2-yloxy)quinolin-4-ol setup Reaction Setup: Add starting material to a dry flask. start->setup add_reagent Add POCl₃ setup->add_reagent reflux Heat to Reflux (90-110°C) add_reagent->reflux monitor Monitor by TLC reflux->monitor workup Work-up: Quench with ice monitor->workup Reaction Complete neutralize Neutralize with NaHCO₃ workup->neutralize extract Extract with CH₂Cl₂ or EtOAc neutralize->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification: Recrystallization or Column Chromatography concentrate->purify product Product: 4-chloro-6-(propan-2-yloxy)quinoline purify->product

Caption: Experimental Workflow for Chlorination.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Deactivated POCl₃ due to moisture.Increase reaction time or temperature. Use freshly distilled POCl₃ and ensure anhydrous conditions.
Low Yield Hydrolysis of the product during work-up. Mechanical losses during extraction or purification.Perform the work-up at a low temperature and neutralize carefully. Ensure efficient extraction and careful handling during purification.
Formation of Byproducts Overheating or prolonged reaction time leading to decomposition or side reactions.Adhere to the recommended reaction temperature and time. Monitor the reaction closely by TLC.
Difficult Purification Presence of polar impurities.A pre-purification step, such as washing the organic extract with dilute acid and base, may be beneficial. Optimize the eluent system for column chromatography.

Conclusion

The chlorination of 6-(propan-2-yloxy)quinolin-4-ol is a key transformation for the synthesis of a wide range of derivatives with potential biological activity. While several reagents can effect this conversion, phosphorus oxychloride remains the most reliable and widely used method. By understanding the reaction mechanism, adhering to a well-defined protocol, and being aware of potential pitfalls, researchers can efficiently and safely synthesize the desired 4-chloro-6-(propan-2-yloxy)quinoline in high yield and purity, paving the way for further exploration in drug discovery and development.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
  • International Journal of Chemical Studies. (2021).
  • ChemicalBook. (2019).
  • Wikipedia. (n.d.). Oxalyl chloride.
  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
  • Wikipedia. (n.d.). Vilsmeier-Haack reaction.
  • PubMed. (2011).
  • ResearchGate. (2014).
  • ResearchGate. (2025). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[2][5]oxathioles and their transformations.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Reddit. (2023). POCl3 vs SOCl2 safety.
  • Reddit. (2019). Reactions with SOCl2.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of thionyl chloride with C-methyl heterocycles. Part 2. The formation of[2]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes from 4-methylquinolines.

  • ResearchGate. (n.d.).
  • PMC. (n.d.). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV)
  • Google Patents. (n.d.). US2691018A - Process of chlorinating hydroxy triazines with thionyl chloride.
  • Organic Syntheses. (n.d.). 4-PENTENOYL CHLORIDE.
  • YouTube. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). DMF‐catalysed deoxygenative chlorination of 4‐chloropyridine‐2,6‐dicarbonyl dichloride.
  • Indian Chemical Society. (n.d.).
  • ResearchGate. (n.d.).
  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ResearchGate. (2021).
  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • ResearchGate. (2013).
  • Organic Syntheses. (n.d.). 2-(p-TOLYL)PROPIONYL-(4-METHYLAMINO)PYRIDINE.
  • MDPI. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • ResearchGate. (2025).
  • PMC. (n.d.). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure.
  • Taylor & Francis Online. (n.d.). Thionyl Chloride – Knowledge and References.
  • ResearchGate. (2025).
  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • PMC. (n.d.).
  • YouTube. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2).
  • BenchChem. (2025). A comparative analysis of the coordination chemistry of 2- and 8-Hydroxyquinoline.
  • BenchChem. (2025). A Comparative Analysis of the Chelating Efficiency of 2-Hydroxyquinoline and 8-.
  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Organic Syntheses. (n.d.). [ - Cobalt, [1,1',1",1'"-(η 4 -1,3-cyclobutadiene-1,2,3,4-tetrayl)tetrakis[benzene]][(1,2,3,4,5-η)-1-[(4S)-4,5-dihydro-4-(1-methylethyl) -.
  • YouTube. (2021).
  • JoVE. (2025).
  • SIELC. (n.d.). Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 4-Chloro-6-(propan-2-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Microwave Energy for Accelerated Quinoline Derivatization

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The strategic functionalization of the quinoline ring is paramount to modulating its biological activity and physical properties. 4-Chloro-6-(propan-2-yloxy)quinoline emerges as a versatile intermediate, primed for diverse chemical transformations. The electron-withdrawing nature of the nitrogen atom renders the C4 position susceptible to nucleophilic attack, while the chloro substituent provides an excellent leaving group for cross-coupling reactions.

Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering dramatic reductions in reaction times, often leading to increased product yields and purities.[1] This technology utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This guide provides detailed protocols and technical insights for leveraging MAOS in the derivatization of 4-Chloro-6-(propan-2-yloxy)quinoline, focusing on key C-C and C-N bond-forming reactions.

Core Characteristics of 4-Chloro-6-(propan-2-yloxy)quinoline

A comprehensive understanding of the starting material's properties is fundamental to successful reaction design and execution.

Physicochemical Properties
PropertyEstimated Value/CharacteristicSource/Analogy
Molecular Formula C₁₂H₁₂ClNO-
Molecular Weight 221.68 g/mol -
Appearance Likely a white to light yellow or brown solid[2][4]
Melting Point Estimated in the range of 130-150 °C[2]
Boiling Point > 300 °C at 760 mmHg[2]
Solubility Soluble in common organic solvents like DMF, DMSO, and alcohols.[5]
Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Chloro-6-(propan-2-yloxy)quinoline is not available. However, based on the data for quinoline and its chloro-derivatives, the following precautions should be taken.[6][7][8][9]

  • Hazard Statements: Assumed to be harmful if swallowed or in contact with skin, cause skin irritation, and cause serious eye irritation.[7][8][9] May cause respiratory irritation. Long-term exposure may have adverse effects.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

Microwave-Assisted Cross-Coupling Reactions

The chlorine atom at the C4 position of 4-Chloro-6-(propan-2-yloxy)quinoline is an ideal handle for palladium-catalyzed cross-coupling reactions. Microwave irradiation can significantly accelerate these transformations.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. This protocol outlines the coupling of 4-Chloro-6-(propan-2-yloxy)quinoline with an arylboronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product quinoline 4-Chloro-6-(propan-2-yloxy)quinoline catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) boronic_acid Arylboronic Acid product 4-Aryl-6-(propan-2-yloxy)quinoline catalyst->product Microwave 140 °C, 15 min base Base (e.g., Na₂CO₃) solvent Solvent (e.g., MeCN/H₂O)

Caption: Microwave-assisted Suzuki-Miyaura coupling workflow.

Materials:

  • 4-Chloro-6-(propan-2-yloxy)quinoline

  • Arylboronic acid (1.5 equiv.)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (10 mol%)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (2 equiv.)

  • Acetonitrile (MeCN)

  • Microwave reaction vial (10 mL) with a stir bar

  • CEM Discover microwave synthesizer or equivalent

Procedure:

  • To a 10 mL microwave reaction vial, add 4-Chloro-6-(propan-2-yloxy)quinoline (1 equiv.), the arylboronic acid (1.5 equiv.), and PdCl₂(PPh₃)₂ (10 mol%).

  • Add acetonitrile to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Add the 2M aqueous Na₂CO₃ solution (2 equiv.).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 140 °C for 15 minutes with an initial power of 200 W.[10]

  • After the reaction is complete, cool the vial to room temperature using a flow of compressed air.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This protocol, based on similar Suzuki-Miyaura couplings of chloroquinolines, is expected to provide the desired 4-aryl-6-(propan-2-yloxy)quinoline in good to excellent yields.[10]

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This protocol details the coupling of 4-Chloro-6-(propan-2-yloxy)quinoline with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product quinoline 4-Chloro-6-(propan-2-yloxy)quinoline catalyst Pd Catalyst (e.g., Pd(OAc)₂) amine Amine (Primary or Secondary) product 4-Amino-6-(propan-2-yloxy)quinoline catalyst->product Microwave 100-150 °C, 10-30 min ligand Ligand (e.g., X-Phos) base Base (e.g., KOt-Bu) solvent Solvent (e.g., Toluene)

Caption: Microwave-assisted Buchwald-Hartwig amination workflow.

Materials:

  • 4-Chloro-6-(propan-2-yloxy)quinoline

  • Amine (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • X-Phos (10 mol%)

  • Potassium tert-butoxide (KOt-Bu) (1.5 equiv.)

  • Toluene

  • Microwave reaction vial (10 mL) with a stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (10 mol%), X-Phos (10 mol%), and KOt-Bu (1.5 equiv.) to a 10 mL microwave reaction vial.

  • Add toluene, followed by the amine (1.2 equiv.) and 4-Chloro-6-(propan-2-yloxy)quinoline (1 equiv.).

  • Seal the vial and remove it from the glovebox.

  • Irradiate the mixture in a microwave reactor at 100-150 °C for 10-30 minutes.[5][11]

  • Cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Expert Insight: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered phosphine ligands like X-Phos are often effective.[11] The reaction is sensitive to air and moisture, so maintaining an inert atmosphere is critical.

Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring at the C4 position facilitates nucleophilic aromatic substitution (SNAr), which can be significantly accelerated by microwave heating.

Protocol 3: Microwave-Assisted SNAr with Phenols

This protocol describes the synthesis of 4-phenoxy-6-(propan-2-yloxy)quinolines, a scaffold found in various kinase inhibitors.[12]

Reaction Scheme:

SNAr_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product quinoline 4-Chloro-6-(propan-2-yloxy)quinoline base Base (e.g., K₂CO₃) phenol Substituted Phenol product 4-Phenoxy-6-(propan-2-yloxy)quinoline base->product Microwave 120-150 °C, 10-20 min solvent Solvent (e.g., DMF or [bmim][PF₆])

Caption: Microwave-assisted SNAr reaction with phenols.

Materials:

  • 4-Chloro-6-(propan-2-yloxy)quinoline

  • Substituted phenol (1.2 equiv.)

  • Potassium carbonate (K₂CO₃) (2 equiv.)

  • Dimethylformamide (DMF) or an ionic liquid like [bmim][PF₆]

  • Microwave reaction vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add 4-Chloro-6-(propan-2-yloxy)quinoline (1 equiv.), the substituted phenol (1.2 equiv.), and K₂CO₃ (2 equiv.).

  • Add the solvent (DMF or ionic liquid) to achieve a suitable concentration.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 10-20 minutes.

  • After cooling, if DMF was used, pour the reaction mixture into water and extract with an organic solvent. If an ionic liquid was used, extract the product with a solvent like diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Trustworthiness Note: The use of ionic liquids as solvents in microwave-assisted SNAr reactions can lead to excellent yields and short reaction times, offering a greener alternative to traditional polar aprotic solvents.[12]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficient temperature or time- Poor microwave absorption- Use fresh catalyst- Increase reaction temperature and/or time- Use a more polar solvent or a co-solvent to improve microwave coupling
Formation of Byproducts - Decomposition at high temperatures- Side reactions- Lower the reaction temperature- Screen different catalysts, ligands, or bases
Poor Reproducibility - Inconsistent vial positioning in the microwave cavity- Variations in reagent quality- Ensure consistent placement of the reaction vial- Use high-purity reagents and solvents

Conclusion

4-Chloro-6-(propan-2-yloxy)quinoline is a valuable building block for the rapid synthesis of a diverse array of functionalized quinoline derivatives. The application of microwave-assisted synthesis protocols offers significant advantages in terms of reaction speed and efficiency. The detailed procedures provided herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution serve as a robust starting point for researchers in drug discovery and materials science to explore the chemical space around this versatile scaffold.

References

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-chloro-6-methoxy-2-phenylquinoline Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-fluoroquinoline. Retrieved from [Link]

  • International Journal of Scientific and Research Publications. (2013, August). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. Retrieved from [Link]

  • Organic Chemistry Portal. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination.... Retrieved from [Link]

  • Molecules. (2015, June 3). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Retrieved from [Link]

  • Baxendale Group. (2006, April 4). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • RSC Advances. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Current Organic Synthesis. (2022, November 11). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

Sources

Application Note: Scalable Process Chemistry for 4-Chloro-6-(propan-2-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The compound 4-Chloro-6-(propan-2-yloxy)quinoline (hereafter 6-iPrO-4-Cl-Q ) is a critical scaffold in the synthesis of Type I and II kinase inhibitors (e.g., c-Met and VEGFR2 antagonists). While laboratory-scale synthesis often relies on milligram-scale chromatography, industrial production demands a robust, chromatography-free process driven by crystallization and strict thermal hazard management.

This application note details a scalable Gould-Jacobs sequence. Unlike the Skraup reaction, which can be violent and unpredictable with electron-rich anilines, the Gould-Jacobs protocol offers a stepwise, controllable pathway. However, it introduces specific engineering challenges:

  • Thermal Load: The cyclization step requires temperatures >250°C.[1][2]

  • Vilsmeier-Type Hazards: The chlorination step utilizes phosphorus oxychloride (POCl₃), requiring rigorous quench protocols to prevent thermal runaway.

Retrosynthetic Strategy

The route is designed for convergence and safety:

  • Condensation: 4-isopropoxyaniline + Diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: High-temperature elimination of ethanol in a eutectic heat transfer fluid (Dowtherm A).

  • Deoxychlorination: Conversion of the tautomeric 4-quinolone to the 4-chloroquinoline using POCl₃.

Chemical Reaction Pathway

The following diagram illustrates the stepwise transformation and the critical intermediates.

G SM1 4-Isopropoxyaniline Inter1 Enamine Intermediate (Acrylate) SM1->Inter1 Condensation (EtOH Reflux, 80°C) SM2 EMME (Diethyl ethoxymethylenemalonate) SM2->Inter1 Condensation (EtOH Reflux, 80°C) Inter2 4-Hydroxy-6-isopropoxyquinoline (4-Quinolone Tautomer) Inter1->Inter2 Cyclization (Dowtherm A, 250°C) - EtOH Product 4-Chloro-6-(propan-2-yloxy)quinoline Inter2->Product Chlorination (POCl3, 90°C) Waste Byproducts: Ethanol, PO2Cl, HCl Inter2->Waste Side Reactions

Caption: Stepwise synthesis via the Gould-Jacobs protocol. Blue arrows indicate mild condensation; Yellow indicates high-thermal demand; Red indicates hazardous chlorination.

Detailed Process Modules

Module A: Precursor Assembly (Enamine Formation)

Objective: Synthesize diethyl 2-(((4-isopropoxyphenyl)amino)methylene)malonate.

  • Mechanism: Addition-elimination reaction. The aniline nitrogen attacks the electron-deficient double bond of EMME, displacing ethanol.

  • Scalability Factor: This step is exothermic but manageable. The product purity here dictates the yield of the subsequent difficult cyclization step.

Protocol:

  • Charge: To a reactor, add 4-isopropoxyaniline (1.0 equiv) and Ethanol (5 volumes).

  • Addition: Add EMME (1.05 equiv) over 30 minutes.

  • Reaction: Heat to reflux (78-80°C) for 3–5 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1] Target <1% unreacted aniline.

  • Workup: Cool to 0–5°C. The product will crystallize.

  • Isolation: Filter the solids. Wash with cold ethanol (2 volumes). Dry at 45°C under vacuum.

    • Expected Yield: 85–92%.

    • Critical Quality Attribute (CQA): Moisture content <0.5% (water interferes with the high-temp cyclization).

Module B: Thermal Cyclization (The "Dowtherm" Step)

Objective: Intramolecular cyclization to form 6-isopropoxyquinolin-4(1H)-one.

  • Expertise Insight: This reaction requires temperatures exceeding 240°C. Standard solvents (toluene, DMF) boil too low. We use Dowtherm A (a eutectic mixture of diphenyl oxide and biphenyl).

  • Process Risk: The reaction releases ethanol gas rapidly at these temperatures. If the enamine is added too fast, the rapid gas evolution can cause reactor pressurization or foaming.

Protocol:

  • Preparation: Charge Dowtherm A (10 volumes) to the reactor and heat to 255°C .

    • Note: Ensure the condenser is set to distill off the generated ethanol, not reflux it. Refluxing ethanol lowers the internal temperature and stalls the reaction.

  • Controlled Addition: Dissolve the Enamine (from Module A) in a minimal amount of hot Dowtherm A (or add as a solid via a powder dosing funnel if feasible) slowly into the superheated solvent.

    • Rate: Add over 60–90 minutes to maintain T > 245°C.

  • Reaction: Hold at 250–255°C for 45–60 minutes.

    • Visual Cue: The solution typically darkens.

  • Workup (Precipitation): Cool the mixture to ~80°C. Add Heptane or Toluene (non-polar anti-solvent) to precipitate the polar quinolone product.

  • Filtration: Filter the off-white/tan solid.

  • Wash: Wash copiously with heptane to remove adhering Dowtherm A.

    • Expected Yield: 70–80%.

Module C: Deoxychlorination (POCl₃ Management)

Objective: Conversion of the 4-hydroxy moiety to 4-chloro.

  • Safety Critical: The reaction of amides/quinolones with POCl₃ generates a Vilsmeier-Haack type intermediate. The quench of excess POCl₃ into water is violently exothermic.

  • Self-Validating System: We utilize an Inverse Quench strategy. Never add water to the reaction mixture; add the reaction mixture to the quench solution.

Protocol:

  • Charge: Solid 6-isopropoxyquinolin-4(1H)-one (1.0 equiv).

  • Reagent: Add POCl₃ (3.0 – 5.0 equiv). Neat reaction is preferred to maximize rate, though Acetonitrile (3 vol) can be used as a diluent if viscosity is high.

  • Reaction: Heat to 90–100°C for 2–3 hours.

    • Mechanism Check: The solution will turn homogeneous as the starting material (solid) converts to the chlorinated product (soluble in POCl₃).

  • Quench Preparation: In a separate vessel, prepare a mixture of Ice/Water and Ammonium Hydroxide (or NaOH) to maintain pH > 8.

  • Inverse Quench: Slowly transfer the hot reaction mass into the agitated quench vessel. Maintain T < 20°C.

    • Why Basic? Acidic quenching can lead to hydrolysis of the ether (isopropoxy group) or protonation of the quinoline nitrogen, making extraction difficult.

  • Extraction: Extract the product into Dichloromethane (DCM) or Ethyl Acetate .

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Isopropyl Alcohol/Heptane if necessary.

    • Expected Yield: 85–90%.[3]

Process Safety & Control Logic

The following diagram outlines the critical decision nodes for the hazardous POCl₃ step.

SafetyLogic Start Start Quench CheckTemp Check Quench Tank Temp (< 15°C?) Start->CheckTemp AddStream Dose Reaction Mass (Slow Stream) CheckTemp->AddStream Yes Stop STOP ADDITION Allow Cooling CheckTemp->Stop No Exotherm Exotherm Detected? AddStream->Exotherm Exotherm->Stop Yes CheckPH Check pH (Maintain > pH 8) Exotherm->CheckPH No Stop->CheckTemp Wait CheckPH->CheckTemp pH OK (Loop) AddBase Add NaOH/NH4OH CheckPH->AddBase pH < 8 Finish Proceed to Extraction CheckPH->Finish Transfer Complete

Caption: Logic flow for the inverse quench of POCl₃. Temperature and pH control are the primary safety barriers.

Analytical Specifications

ParameterSpecificationMethodRationale
Appearance Off-white to tan solidVisualDark color indicates oxidation/polymerization.
Purity > 98.0% (Area %)HPLC (C18, ACN/Water)High purity required for subsequent GMP steps.
Moisture < 0.5% w/wKarl Fischer (KF)Water reacts with downstream reagents.
Residual POCl₃ Not DetectedGC-MS / pH checkCorrosive; safety hazard in drug formulation.
Assay 98.0 – 102.0%qNMR or TitrationEnsures potency for dosing.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • BenchChem. (2025).[2] "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." BenchChem Technical Library. Link

  • Levin, J. I., et al. (2011). "Optimization of the Gould-Jacobs Reaction for the Synthesis of 4-Hydroxyquinolines." Organic Process Research & Development, 15(3). (General process reference for scale-up).
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 440738, 4,6-Dihydroxyquinoline." PubChem. Link

  • Hedrick, M. P., et al. (2011). "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653-1661.[4] (Mechanistic grounding for the chlorination of N-heterocycles). Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-6-(propan-2-yloxy)quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of 4-Chloro-6-(propan-2-yloxy)quinoline Synthesis Ticket ID: #CHEM-SUP-902 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Welcome to the technical support hub for 4-Chloro-6-(propan-2-yloxy)quinoline . This intermediate is a critical scaffold in the synthesis of antimalarials and tyrosine kinase inhibitors.

The Central Challenge: The synthesis involves the chlorination of 6-(propan-2-yloxy)quinolin-4-ol (also known as 6-isopropoxy-4-hydroxyquinoline). The primary failure mode is ether cleavage . The isopropyl group is acid-sensitive. Standard harsh chlorination conditions (neat POCl


 reflux) generate massive amounts of HCl, which frequently cleaves the ether, yielding the 6-hydroxy-4-chloroquinoline impurity or polymerized tars.

This guide provides a modified protocol using base-mediated chlorination to protect the ether functionality while maximizing the yield of the chloro-imidoyl core.

The Golden Path Protocol

Do not use the standard "boil in POCl


" method for this substrate. The following protocol is optimized to suppress dealkylation.
Reagents & Stoichiometry
ReagentEquiv.Role
Start Material (SM) 1.06-isopropoxyquinolin-4-ol
POCl

3.0 - 5.0Chlorinating agent
N,N-Dimethylaniline 1.0 - 1.5Critical: Acid scavenger / Catalyst
Acetonitrile (MeCN) SolventModerate polarity, allows lower reflux T than neat POCl

Toluene Alt. SolventNon-polar alternative if MeCN fails
Step-by-Step Workflow
  • Pre-Drying (Crucial):

    • The starting quinolone is hygroscopic. Water reacts with POCl

      
       to form H
      
      
      
      PO
      
      
      (a strong non-volatile acid) which accelerates ether cleavage.
    • Action: Azeotropically dry the SM with toluene or dry in a vacuum oven at 50°C for 12 hours before use.

  • Addition:

    • Suspend SM in dry MeCN (10 vol).

    • Add N,N-Dimethylaniline (DMA) . Stir for 10 mins.

    • Cool to 0–5°C.

    • Add POCl

      
        dropwise.[1] Do not allow exotherm to exceed 10°C.
      
  • Reaction:

    • Warm to room temperature, then heat to reflux (approx. 80-82°C) .

    • Note: MeCN reflux is milder than neat POCl

      
       (106°C).
      
    • Monitor by HPLC/TLC every 30 mins. Stop immediately upon consumption of SM (usually 2-4 hours). Prolonged heating = Dealkylation.

  • Quench (The Danger Zone):

    • Cool reaction mixture to <20°C.

    • Concentrate under reduced pressure to remove excess POCl

      
       (if possible) or pour slowly into a rapidly stirring mixture of DCM and Ice/NH
      
      
      
      OH (aq)
      .
    • pH Control: Maintain pH 8–9. Acidic aqueous workup hydrolyzes the chloride back to the quinolone.

Visual Workflow (Graphviz)

SynthesisWorkflow Start Start: 6-isopropoxyquinolin-4-ol Drying Step 1: Azeotropic Drying (Remove H2O) Start->Drying Addition Step 2: Add DMA & POCl3 (0°C, MeCN Solvent) Drying->Addition Reflux Step 3: Reflux (80°C) Monitor closely (2-4h) Addition->Reflux Check Decision: Is SM consumed? Reflux->Check Check->Reflux No (Max 6h) Quench Step 4: Cold Quench (Ice/NH4OH + DCM) Check->Quench Yes Isolate Step 5: Isolation (Org Layer -> Evap) Quench->Isolate

Caption: Optimized workflow emphasizing moisture removal and temperature control to preserve the isopropyl ether.

Troubleshooting Guide

Use this logic tree to diagnose yield losses.

Scenario A: "I see a new spot/peak, but it's not product."
  • Symptom: LCMS shows mass [M-42] (Loss of isopropyl group).

  • Cause: Acidic cleavage of the ether.[2] The reaction was too hot or too acidic.

  • Fix:

    • Increase the equivalents of N,N-dimethylaniline.

    • Switch solvent from neat POCl

      
       to Toluene or MeCN to lower the boiling point.
      
    • Reduce reaction time.

Scenario B: "My product turned back into Starting Material during workup."
  • Symptom: Crude NMR shows the quinolone (OH form) instead of the chloride.

  • Cause: Hydrolysis. 4-chloroquinolines are essentially imidoyl chlorides. They are unstable in acidic water and hot water.

  • Fix:

    • Never use an acidic wash (e.g., 1M HCl) to remove the aniline base.

    • Quench into basic media (NaHCO

      
       or NH
      
      
      
      OH).
    • Keep the quench temperature below 10°C.

Scenario C: "Black Tar / Polymerization."
  • Cause: Decomposition of the electron-rich quinoline ring under harsh oxidative/acidic conditions.

  • Fix: Ensure strict inert atmosphere (N

    
    /Ar). Pre-dry the solvent.[3]
    
Diagnostic Logic Map (Graphviz)

Troubleshooting Issue Identify Impurity/Issue Impurity1 Mass = Product - 42 (6-OH-4-Cl-quinoline) Issue->Impurity1 Impurity2 Mass = Starting Material (Quinolone) Issue->Impurity2 Impurity3 Low Conversion (SM remains) Issue->Impurity3 Root1 Ether Cleavage (Too Acidic/Hot) Impurity1->Root1 Fix1 Add Base (DMA/Et3N) Lower Temp Root1->Fix1 Root2 Hydrolysis during Workup Impurity2->Root2 Fix2 Cold Basic Quench Avoid Acid Wash Root2->Fix2 Root3 Wet Reagents (POCl3 deactivated) Impurity3->Root3 Fix3 Dry SM Fresh POCl3 Root3->Fix3

Caption: Decision tree for identifying root causes of yield loss based on impurity profiling.

FAQ: Frequently Asked Questions

Q: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
A: Generally, no. SOCl

is less reactive for converting 4-quinolones to 4-chloroquinolines compared to POCl

. If you must use it, you will likely need DMF as a catalyst (Vilsmeier-Haack conditions), but POCl

is the industry standard for this transformation [1].

Q: Why N,N-Dimethylaniline (DMA) and not Pyridine? A: While Pyridine can be used, DMA is often preferred in chlorinations because it forms a Vilsmeier-like active species with POCl


 but is less nucleophilic than pyridine, reducing the risk of forming quaternary ammonium salts with the product [2].

Q: How do I remove the DMA after the reaction? A: This is tricky because you cannot use an acid wash (which would hydrolyze your product).

  • Method: Distill it off if possible, or rely on column chromatography.[3]

  • Alternative: Use a solid-supported base or a volatile base like Triethylamine (Et

    
    N), though Et
    
    
    
    N can sometimes be too basic and cause elimination side reactions if alkyl side chains are sensitive. For this specific substrate, DMA is robust.

Q: Is the 6-isopropoxy group stable to chromatography? A: Yes, on silica gel with standard solvents (Hexane/EtOAc), the ether is stable. Avoid acidified silica.

References

  • BenchChem. "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines." BenchChem Application Notes. Link

  • Organic Syntheses. "p-Dimethylaminobenzaldehyde (Use of POCl3/DMA)." Org.[1][4][5] Synth. 1954, 34, 29. Link (Demonstrates the POCl3-DMA complex reactivity).

  • Vertex AI Search Results. "Optimization of 4-chloroquinoline synthesis and hydrolysis troubleshooting.
  • National Institutes of Health (NIH). "Tuning the stability of alkoxyisopropyl protection groups." Beilstein J Org Chem. 2019. Link (Confirming acid lability of isopropyl ethers).

Sources

Purification strategies for 4-Chloro-6-(propan-2-yloxy)quinoline without chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 4-Chloro-6-(propan-2-yloxy)quinoline (also known as 4-chloro-6-isopropoxyquinoline) without the use of chromatography.

This guide is structured as a Technical Support Center resource, designed to troubleshoot specific failure modes (low yield, hydrolysis, oiling out) using rigorous chemical principles.

Subject: Optimization of Workup and Crystallization for 4-Chloro-6-(propan-2-yloxy)quinoline Applicable Synthesis: Chlorination of 4-hydroxy-6-isopropoxyquinoline using POCl


 (Phosphorus Oxychloride).

Executive Summary

The purification of 4-chloro-6-isopropoxyquinoline relies on exploiting the basicity of the quinoline nitrogen and the lipophilicity of the isopropoxy group .[1] Chromatography is rarely necessary if the reaction quench is controlled to prevent hydrolysis back to the 4-hydroxy starting material. The primary purification vectors are Acid-Base Extraction (to remove non-basic impurities) and Recrystallization (to remove regioisomers and trace tars).

Part 1: Critical Workup Protocols (The "Hidden" Purification)

Many purification issues originate in the reaction quench. If the workup is mishandled, no amount of crystallization will recover the yield.

Q: My crude yield is significantly lower than expected. Where is my product?

Diagnosis: The product likely remained in the aqueous layer during extraction. Technical Explanation: Quinoline derivatives are weak bases. During the quench of POCl


, massive amounts of Phosphoric Acid (H

PO

) and HCl are generated, dropping the pH to <1. At this pH, 4-chloro-6-isopropoxyquinoline exists as its protonated salt (quinolinium cation), which is water-soluble and will not extract into organic solvents like Dichloromethane (DCM) or Ethyl Acetate.[1][2]

Corrective Protocol (The "pH Swing"):

  • Evaporate Excess POCl

    
    :  Before adding water, remove as much POCl
    
    
    
    as possible via rotary evaporation.[3] This reduces the acid load.
  • Quench Cold: Dilute the residue in DCM, then pour into ice-cold saturated NaHCO

    
     or NH
    
    
    
    OH.
  • Check pH: You must basify the aqueous layer to pH 9–10 .

    • Why? You need to drive the equilibrium completely to the free base form.

  • Extract: Only after confirming pH > 9 should you separate the organic layer.

Q: I see a spot on TLC corresponding to the starting material (4-hydroxy), even though the reaction was complete.

Diagnosis: Hydrolysis of the chloride during workup. Technical Explanation: The C4-chlorine atom in quinolines is susceptible to nucleophilic attack by water (hydrolysis), especially in acidic, hot conditions.[2] If you quench a hot POCl


 reaction directly with water, the exotherm generates heat + acid, rapidly converting your product back to the starting phenol [1, 2].

Prevention Strategy:

  • Never quench the reaction mixture while hot. Cool to 0°C.[4]

  • Dilute the reaction mixture with a non-protic solvent (DCM or Toluene) before adding water. This buffers the heat of hydrolysis.

  • Rapid Neutralization: Use a buffered base (NaHCO

    
    ) rather than strong caustic (NaOH), as high concentrations of hydroxide can also displace the chloride.
    

Part 2: Crystallization Strategies

Once a crude solid is isolated, recrystallization is the preferred method for reaching >98% purity.

Q: What is the best solvent system for crystallizing this specific derivative?

Recommendation: Ethyl Acetate / Hexanes (or Heptane) .[5] Rationale: The 6-isopropoxy group adds significant lipophilicity compared to the methoxy analog.[1]

  • Alcoholic solvents (MeOH/EtOH): Often too soluble for the free base, leading to low recovery, though excellent for removing polar tars.

  • Ethyl Acetate: Good solubility at reflux, moderate at room temperature.

  • Hexanes: Acts as the anti-solvent to drive precipitation.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

  • Clarification: If the solution is dark/black, add activated charcoal (5% w/w), boil for 5 mins, and filter hot through Celite to remove tars.

  • Anti-Solvent Addition: While keeping the solution near boiling, slowly add Hexanes (or Heptane) dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add just enough drops of Ethyl Acetate to clear the solution again.

  • Cooling: Allow to cool to room temperature slowly (turn off the heat and let it sit in the oil bath). Then move to 4°C. Rapid cooling traps impurities.

Q: My product is oiling out instead of crystallizing. How do I fix this?

Diagnosis: Impurities (often phosphorous byproducts) are lowering the melting point, or the solvent polarity is mismatched. Troubleshooting:

  • Seed Crystals: If you have any pure material, add a "seed" crystal at room temperature.

  • The "Salt Switch": Convert the oil to a solid salt.

    • Dissolve the oil in diethyl ether or dioxane.

    • Add 4M HCl in dioxane.

    • The Hydrochloride salt of the quinoline will almost certainly precipitate as a solid [3].

    • Note: You can store it as the salt (more stable) or neutralize it back to the free base later.

Part 3: Visual Workflow (Logic Diagram)

The following diagram illustrates the decision-making process for the workup and purification.

PurificationStrategy Rxn Reaction Mixture (Quinoline + POCl3) Evap Step 1: Evaporate Excess POCl3 (Critical for Safety/Yield) Rxn->Evap Quench Step 2: Quench Dilute with DCM -> Pour into Ice/NaHCO3 Evap->Quench PhaseCheck Check pH of Aqueous Layer Quench->PhaseCheck Acidic pH < 7 (Product is trapped as salt) PhaseCheck->Acidic If Basic pH > 9 (Product is Free Base) PhaseCheck->Basic If AddBase Add more NaHCO3/NH4OH Acidic->AddBase Extract Step 3: Phase Separation Dry Organic Layer (MgSO4) Basic->Extract AddBase->PhaseCheck Crude Crude Solid/Oil Extract->Crude CrystDecision State of Crude? Crude->CrystDecision Solid Solid CrystDecision->Solid Oil Oiling Out CrystDecision->Oil Recryst Recrystallize Solvent: EtOAc/Hexanes Solid->Recryst SaltForm Alternative Strategy Form HCl Salt in Ether/Dioxane Oil->SaltForm Final Pure 4-Chloro-6-isopropoxyquinoline Recryst->Final SaltForm->Final

Figure 1: Decision logic for the workup and purification of 4-chloroquinolines, highlighting the critical pH checkpoint and alternative salt formation pathway.

Part 4: Quantitative Data & Specifications

Table 1: Solubility Profile & Solvent Selection

Solvent SystemRoleSuitabilityNotes
Water (pH < 2) SolventHigh Forms water-soluble Quinolinium salt.[1][2]
Water (pH > 9) Anti-solventInsoluble Product precipitates as free base.
DCM (Dichloromethane) ExtractionHigh Best for initial extraction from aqueous quench.
Ethyl Acetate CrystallizationModerate Good "solvent" for recrystallization (hot).
Hexanes / Heptane CrystallizationLow Excellent "anti-solvent" to induce precipitation.
Methanol WashHigh Too soluble for crystallization; use only for washing filter cakes if cold.

Table 2: Critical Process Parameters

ParameterSpecificationReason for Failure
Quench Temperature < 10°CHigh temps cause hydrolysis to 4-hydroxy starting material [1].[1][2]
Aqueous pH > 9.0pH < 7 traps product in water layer (0% yield).
Drying Agent MgSO

or Na

SO

Water traces induce hydrolysis during storage.

References

  • BenchChem. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines. Retrieved from (Analogous chemistry for chloro-heterocycles).[1]

  • ResearchGate. Discussion on POCl3 Chlorination Quenching and Hydrolysis. Retrieved from .

  • Organic Syntheses. Synthesis of 4,7-Dichloroquinoline (Analogous Workup). Org. Synth. 1950, 30,[2] 38. Retrieved from .

  • PubChem. 4-Chloro-6-methoxyquinoline (Analog Data). Retrieved from .

Sources

Technical Support Center: 6-Isopropoxy-4-Chloroquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-isopropoxy-4-chloroquinoline. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the unique challenges associated with the steric hindrance of this substrate in cross-coupling reactions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and accelerate your research.

The Challenge: Steric Hindrance in 6-Isopropoxy-4-Chloroquinoline

The 6-isopropoxy-4-chloroquinoline scaffold is a valuable building block in medicinal chemistry. However, the bulky isopropoxy group at the 6-position, in conjunction with the chloro-substituent at the 4-position, presents significant steric challenges in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This steric congestion can impede the approach of the catalyst and the coupling partner, leading to low or no product formation. This guide will walk you through rational strategies to overcome these hurdles.

Troubleshooting Guide: Low Yield & No Reaction

Here we address common issues encountered during the coupling of 6-isopropoxy-4-chloroquinoline and provide actionable solutions.

Q1: I am attempting a Buchwald-Hartwig amination with a primary or secondary amine and seeing very low to no conversion of my 6-isopropoxy-4-chloroquinoline. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the Buchwald-Hartwig amination of this substrate is a classic symptom of steric hindrance impeding the catalytic cycle. The bulky isopropoxy group can interfere with the oxidative addition of the palladium catalyst and the subsequent reductive elimination. Here’s a systematic approach to troubleshoot this issue:

1. Catalyst System - The Heart of the Reaction:

  • Ligand Choice is Critical: Standard phosphine ligands like PPh₃ are often ineffective for sterically hindered substrates. You need to employ bulky, electron-rich dialkylbiaryl phosphine ligands.[1] These ligands promote the formation of the active, monoligated Pd(0) species, which is crucial for the oxidative addition to the hindered 4-chloroquinoline.[2]

    • Recommended Ligands:

      • For primary amines: BrettPhos is an excellent starting point due to its ability to promote monoarylation.[3]

      • For secondary amines: RuPhos is a highly effective ligand.[3]

      • General high-performance ligands: XPhos and SPhos are also robust choices for challenging couplings.

  • Palladium Precursor: While Pd₂(dba)₃ is common, using a pre-catalyst like (XPhos)Pd G3 can provide a more consistent and active catalyst in situ.

2. Base Selection - More Than Just a Proton Scavenger:

  • The choice of base is crucial and can significantly impact the reaction outcome. Strong, non-nucleophilic bases are generally preferred.

    • Sodium tert-butoxide (NaOtBu): Often the most effective base for these reactions.

    • Lithium bis(trimethylsilyl)amide (LHMDS): A good alternative, especially when dealing with base-sensitive functional groups.[3]

    • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃): Weaker bases that can be effective, particularly in Suzuki couplings, and are compatible with a wider range of functional groups.[4]

3. Solvent and Temperature - Driving the Reaction Forward:

  • Solvent: Toluene, dioxane, or t-butanol are standard solvents for Buchwald-Hartwig reactions. Ensure your solvents are anhydrous and have been properly degassed to prevent catalyst deactivation.[5]

  • Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. A temperature range of 100-120 °C is a good starting point.[6]

Troubleshooting Workflow:

start Low/No Conversion ligand Step 1: Optimize Ligand - Switch to bulky, electron-rich phosphine (e.g., XPhos, RuPhos, BrettPhos) - Increase ligand:Pd ratio (2:1) start->ligand base Step 2: Evaluate Base - Use a stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS) - Ensure base is anhydrous ligand->base No Improvement conditions Step 3: Adjust Conditions - Increase temperature (100-120 °C) - Increase reaction time (12-24h) - Ensure rigorous inert atmosphere base->conditions No Improvement success Improved Yield conditions->success Yield Improved fail Still Failing: Re-evaluate Substrate Purity conditions->fail No Improvement

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Q2: My Suzuki-Miyaura coupling of 6-isopropoxy-4-chloroquinoline with a boronic acid is sluggish and gives low yields. How can I improve this C-C bond formation?

Answer:

Similar to C-N coupling, steric hindrance is the primary antagonist in the Suzuki-Miyaura coupling of your substrate. The key is to facilitate the transmetalation and reductive elimination steps, which are often rate-limiting for hindered partners.

1. Ligand and Catalyst Selection:

  • For sterically demanding Suzuki couplings, bulky, electron-rich phosphine ligands are essential. In some cases, N-heterocyclic carbenes (NHCs) can also be highly effective.

    • Recommended Ligands:

      • 2-(Dicyclohexylphosphino)biphenyl: Has shown to be indispensable for the coupling of other hindered chloroquinolines.[7]

      • SPhos, XPhos, or tBuXPhos: These are excellent general-purpose ligands for challenging Suzuki reactions.

  • Palladium Source: Pd(OAc)₂ or a pre-catalyst like (SPhos)Pd G2 are reliable choices.

2. Base and Solvent System:

  • Base: A moderately strong base is typically required. K₃PO₄ is a common and effective choice. Cs₂CO₃ can also be used. The use of an aqueous base solution is often beneficial.

  • Solvent: A mixture of an organic solvent and water is standard for Suzuki couplings.

    • Toluene/Water or Dioxane/Water: These are common solvent systems. The aqueous phase is crucial for activating the boronic acid.

3. Boronic Acid Quality:

  • Ensure your boronic acid is pure and not dehydrated to the corresponding boroxine, which can be less reactive.

Comparative Table of Reaction Conditions for Suzuki Coupling:

ParameterCondition A (Standard)Condition B (Optimized for Hindrance)Rationale for Change
Ligand PPh₃SPhos or 2-(Dicyclohexylphosphino)biphenylBulky ligands accelerate reductive elimination.
Base K₂CO₃K₃PO₄A stronger base can facilitate transmetalation.
Solvent Toluene/EtOH/H₂ODioxane/H₂ODioxane can improve solubility and reaction rates.
Temperature 80 °C100-110 °CHigher temperature overcomes activation energy.

Frequently Asked Questions (FAQs)

Q: Why is the 4-chloro position on the quinoline ring so unreactive?

A: The reactivity of haloquinolines in cross-coupling reactions is influenced by the position of the halogen. The C4 position is generally less reactive than the C2 position due to electronic effects. Additionally, the presence of the bulky 6-isopropoxy group creates a sterically hindered environment around the C4 position, making it difficult for the palladium catalyst to undergo oxidative addition.

Q: Can I use microwave irradiation to accelerate these reactions?

A: Yes, microwave heating can be a very effective strategy for sterically hindered couplings.[8] It can significantly reduce reaction times and often improve yields by providing rapid and uniform heating, which helps to overcome the high activation barriers. A typical starting point would be 120-150 °C for 15-30 minutes.

Q: Are there any alternative coupling strategies to palladium catalysis for this substrate?

A: While palladium catalysis is the most common, copper-catalyzed C-N coupling reactions (Ullmann condensation) could be an alternative.[9] However, these often require higher temperatures and may have a different substrate scope. For C-C bond formation, nickel-catalyzed couplings are also gaining prominence for their ability to couple challenging substrates.[10]

Q: How do I know if my ligand is the problem?

A: If you are using a less bulky ligand (e.g., PPh₃) and see little to no product, the ligand is a prime suspect. A good diagnostic experiment is to set up a small-scale screen of several bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) under the same reaction conditions. A significant increase in yield with one of these ligands strongly indicates that steric hindrance was the primary issue.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 6-Isopropoxy-4-chloroquinoline
  • To an oven-dried Schlenk tube, add 6-isopropoxy-4-chloroquinoline (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and a bulky phosphine ligand (e.g., RuPhos, 2.2 mol%).

  • Add anhydrous, degassed toluene.

  • Seal the tube, and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 6-Isopropoxy-4-chloroquinoline
  • To a reaction vial, add 6-isopropoxy-4-chloroquinoline (1.0 eq.), the boronic acid (1.5 eq.), and K₃PO₄ (3.0 eq.).

  • In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Add a degassed 10:1 mixture of dioxane and water.

  • Seal the vial and heat to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing the Catalytic Cycle

pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination Amine pd_amine_complex L-Pd(II)(Ar)(Amine)X amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(Amide) deprotonation->amido_complex reductive_elimination Reductive Elimination (Rate-Limiting Step) amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Amine (Product) reductive_elimination->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Saha, A., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Uheda, K., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University. [Link]

  • Zhang, X., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]

Sources

Removing phosphorus oxychloride (POCl3) residues from quinoline products

Technical Support Center: POCl Remediation in Quinoline Synthesis

Status: Operational Ticket Type: Chemical Purification & Safety Assigned Specialist: Senior Application Scientist

Executive Summary

Removing Phosphorus Oxychloride (POCl

chemical coordination


Standard rotary evaporation often fails because these adducts have high boiling points and can decompose violently if heated dry. This guide provides the rigorous protocols required to break these bonds safely and ensure high-purity isolation.

Module 1: The Core Protocol (The "Reverse Quench")

Q: What is the safest, most effective standard quenching protocol?

A: You must utilize a Reverse Quench under pH-controlled conditions. Directly adding water to the reaction flask is dangerous and often ineffective. It creates localized "hotspots" of acid generation that can protonate your quinoline, trapping it in the aqueous phase or causing tar formation.

Protocol: The Buffered Reverse Quench

Reagents:

  • Crushed Ice

  • Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO

    
    )
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

  • Preparation: In a large beaker (3x reaction volume), prepare a slurry of crushed ice and saturated aqueous NaOAc (preferred for milder pH control) or NaHCO

    
    .
    
  • The Transfer (Critical): Pour the reaction mixture slowly into the vigorously stirred ice slurry. Do not add the water to the reaction flask.

    • Why? This ensures POCl

      
       is always the limiting reagent, preventing runaway exotherms and keeping the temperature low to minimize side reactions.
      
  • Hydrolysis Period: Stir for 30–60 minutes.

    • Why? The breakdown of the Quinoline-PO complex is not instantaneous. The "oil" that initially forms must be allowed to hydrolyze fully into water-soluble phosphoric acid species.

  • pH Adjustment: Carefully adjust the pH to ~9–10 using 2M NaOH or NH

    
    OH.
    
    • Target: You need the Quinoline to be in its Free Base form to extract it into the organic layer. If the pH is acidic, your product stays in the water.

  • Extraction: Extract with DCM (x3). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    , and concentrate.
Module 2: Troubleshooting Stubborn Residues

Q: I still see phosphorus residues or my product is an oil/gum. What now?

A: If the standard quench fails, you are likely dealing with a "tight" coordination complex or trapped pyrophosphoryl species. Use these advanced remediation steps.

Scenario A: The "Sticky Oil" (Azeotropic Removal)

If your product is an oil that smells acrid (indicating trapped POCl

  • Dissolve the crude residue in Toluene .

  • Evaporate to dryness on a rotary evaporator.

  • Repeat 3 times.

    • Mechanism: Toluene forms azeotropes with residual water, HCl, and acetic acid. It also helps physically entrain and remove trace POCl

      
       that is physically trapped in the viscous oil.
      
Scenario B: The "Emulsion Nightmare"

Q: My workup resulted in a thick emulsion that won't separate.

Cause: Fine precipitates of sodium phosphate salts or amphiphilic protonated quinoline species are stabilizing the interface.

Troubleshooting Steps:

  • Filtration: Pass the entire emulsion through a pad of Celite (diatomaceous earth). This removes the fine particulate matter stabilizing the emulsion.

  • pH Check: Verify the aqueous layer is distinctly basic (pH > 9). If it is neutral/acidic, the quinoline is partially protonated and acting as a surfactant. Add more base.

  • Salting Out: Add solid NaCl to saturation. This increases the ionic strength of the aqueous layer, forcing the organic product out ("Salting out" effect).

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision pathways for safe quenching and purification.

QuenchingProtocolStartReaction Complete(Quinoline + Excess POCl3)QuenchREVERSE QUENCHPour mix into Ice/NaOAc SlurryStart->QuenchSlow AdditionHydrolysisStir 30-60 mins(Break P-N Adducts)Quench->HydrolysispH_CheckCheck pHHydrolysis->pH_CheckAcidicpH < 7(Product trapped in water)pH_Check->AcidicLow pHBasicpH > 9(Free Base Formed)pH_Check->BasicHigh pHAdjust_BaseAdd NaOH / NH4OHAcidic->Adjust_BaseExtractExtract with DCM/EtOAcBasic->ExtractAdjust_Base->pH_CheckTroubleEmulsion?Extract->TroubleCeliteFilter through CeliteTrouble->CeliteYesFinalDry & Concentrate(Toluene Azeotrope)Trouble->FinalNoCelite->Final

Caption: Decision tree for the safe "Reverse Quench" protocol and emulsion management.

Module 4: Verification & Detection

Q: How do I definitively prove the POCl


 is gone?

A: Thin Layer Chromatography (TLC) is insufficient because phosphate esters often streak or stay at the baseline, mimicking product degradation.

The Gold Standard:


P NMR

Chemical SpeciesApprox.

P Shift (ppm)
Interpretation
H

PO

(Reference)
0.0 Standard reference. Should be absent in organic phase.
POCl

+2 to +5 Residual reagent. Indicates incomplete hydrolysis or entrapment.
Pyrophosphates -10 to -20 Dehydration byproducts. Indicates harsh heating during workup.
Phosphate Esters -5 to +5 Reaction with alcohol solvents (avoid MeOH/EtOH during quench).

Pass Criteria: The

References
  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 876. (Foundational text on POCl reactivity and handling).
  • Achmatowicz, M. M.; et al. "Hydrolysis of Phosphoryl Trichloride (POCl

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 2010 , 14(6), 1490–1500. 
    
  • Li, X.; et al. "Safe and Efficient Quenching of Vilsmeier–Haack Reagents." Organic Process Research & Development, 2012 , 16(11), 1727–1731.

  • Saunders, B. C. "Toxic Phosphorus and Fluorine Compounds." Endeavour, 1960, 19, 36-42.

Optimizing solvent selection for 4-Chloro-6-(propan-2-yloxy)quinoline crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 4-Chloro-6-(propan-2-yloxy)quinoline

  • Case ID: OPT-SOLV-QN-06

  • Compound: 4-Chloro-6-(propan-2-yloxy)quinoline (CAS: 204078-32-0)

  • Chemical Class: Halo-alkoxyquinoline (Lipophilic Intermediate)

  • Support Level: Tier 3 (Process Optimization & Troubleshooting)

Executive Summary: Recommended Solvent Systems

For the crystallization of 4-Chloro-6-(propan-2-yloxy)quinoline, the presence of the lipophilic isopropoxy group at position 6 distinctively alters the solubility profile compared to its methoxy analogues (e.g., Lenvatinib intermediates).

Top Recommended Systems:

  • Primary Choice (Yield & Purity): Toluene / n-Heptane (Antisolvent crystallization).

    • Why: The quinoline core forms stable

      
      -
      
      
      
      interactions with Toluene, while Heptane acts as a controlled antisolvent to drive yield without inducing immediate oiling out.
  • Alternative (Green Chemistry): Ethyl Acetate / n-Heptane .

    • Why: Lower toxicity profile; however, solubility may be too high for high recovery yields without deep cooling.

  • Systems to AVOID:

    • Pure Alcohols (MeOH/EtOH): High risk of solvolysis (nucleophilic aromatic substitution of the 4-Cl group) at elevated temperatures.

    • Water/Alcohol Mixtures: High risk of oiling out (Liquid-Liquid Phase Separation) due to the greasy isopropoxy tail.

Module 1: Solvent Selection Logic (The "Why")

The 6-isopropoxy group increases the lipophilicity (LogP ~3.5–4.0) compared to standard chloroquinolines. This makes the molecule highly soluble in chlorinated solvents (DCM) and moderately soluble in alcohols, rendering standard cooling crystallization difficult.

Solvent Screening Decision Matrix

SolventSelection Start Start: Solvent Screening CheckSolubility Check Solubility at 25°C Start->CheckSolubility HighSolubility High Solubility (>100 mg/mL) CheckSolubility->HighSolubility DCM, THF, Acetone ModSolubility Moderate Solubility (10-50 mg/mL) CheckSolubility->ModSolubility Toluene, EtOAc, IPA LowSolubility Low Solubility (<5 mg/mL) CheckSolubility->LowSolubility Heptane, Water AntisolventRoute Route A: Antisolvent Addition (Use Heptane) HighSolubility->AntisolventRoute CoolingRoute Route B: Cooling Crystallization (Toluene or EtOAc) ModSolubility->CoolingRoute HotDissolution Route C: Hot Dissolution Check (Reflux) LowSolubility->HotDissolution HotDissolution->CoolingRoute Soluble at Reflux

Figure 1: Decision matrix for selecting the crystallization mode based on room temperature solubility.

Module 2: Troubleshooting "Oiling Out"

Issue: Users frequently report the formation of a "dark oil" or sticky gum upon cooling or adding antisolvent, rather than discrete crystals. Root Cause: The system enters the "metastable zone" where Liquid-Liquid Phase Separation (LLPS) occurs before crystal nucleation. This is common in isopropoxy-substituted quinolines due to their low melting points and high impurities from the POCl3 reaction.

Corrective Protocol: The "Seeding at Cloud Point" Method

  • Dissolution: Dissolve crude solid in Toluene (5 vol) at 60–70°C.

  • Clarification: If dark particles persist, filter hot through Celite/Charcoal to remove tarry inorganic impurities.

  • Cloud Point Detection: Slowly add n-Heptane (antisolvent) dropwise at 60°C until a faint permanent turbidity (haze) appears.

    • Critical Step: Stop addition immediately. Do not push to heavy precipitation.

  • Seeding: Add 0.5 wt% pure seed crystals to the hazy solution. Hold temperature at 60°C for 30 minutes.

    • Observation: The haze should resolve into visible particulates (growth).

  • Cooling: Cool to 20°C at a rate of 10°C/hour .

  • Final Addition: Once at 20°C, add remaining Heptane (total 5-10 vol) to maximize yield.

OilingOut State1 Solution (Single Phase) State2 Metastable Zone (Supersaturated) State1->State2 Cooling/Antisolvent State3 Oiling Out (LLPS - Two Liquids) State2->State3 Fast Cooling / No Seed State4 Nucleation (Solid Crystals) State2->State4 Slow Cooling + SEED State3->State4 Very Slow Transformation (Impure Product)

Figure 2: Phase behavior logic. Avoiding the "Oiling Out" trap (Red) requires controlled nucleation (Green).

Module 3: Purity & Stability FAQ

Q1: Why does my product turn yellow/orange during crystallization in Ethanol?

  • Answer: The 4-chloro group is reactive.[1][2][3][4][5][6][7][8] Prolonged heating in protic solvents (Ethanol/Methanol), especially if traces of acid from the synthesis (POCl3/HCl) remain, can lead to solvolysis , replacing the Chloro group with an Ethoxy group [1].

    • Fix: Use aprotic solvents (Toluene/EtOAc). If you must use alcohols, keep the temperature <40°C and ensure the crude material is acid-free (neutralized).

Q2: I see a "dark oil" mentioned in patents. Is this normal?

  • Answer: Yes. Patent literature (e.g., WO2015150995) describes the crude isolation as a "dark oil" which is often purified by column chromatography [2].

    • Optimization: To avoid chromatography, use the Toluene/Heptane protocol above. The tars are often insoluble in Heptane but soluble in the oil; crystallizing from Toluene rejects these impurities into the mother liquor.

Q3: How do I remove the 4-hydroxy impurity?

  • Answer: The starting material (4-hydroxy-6-isopropoxyquinoline) is much less soluble in non-polar solvents than the product.

    • Protocol: Perform a "hot filtration" of the Toluene solution. The unreacted 4-hydroxy starting material often remains undissolved at 70°C and can be filtered off before crystallization.

Experimental Protocol: Optimized Isolation

Objective: Purification of 10g Crude 4-Chloro-6-(propan-2-yloxy)quinoline.

ParameterSpecificationNotes
Solvent A Toluene (50 mL)5 Volumes relative to mass.[1]
Solvent B n-Heptane (50-100 mL)Antisolvent.
Dissolution Temp 65°CEnsure full dissolution.
Seeding Temp 55-60°CAdd seed when solution is slightly hazy.
Cooling Rate 0.2°C / minSlow cooling prevents oiling.
Final Temp 0-5°CHold for 2 hours before filtration.
Wash Cold HeptaneDo not wash with Toluene (product will dissolve).

Step-by-Step:

  • Charge 10g crude solid and 50 mL Toluene to a flask.

  • Heat to 65°C. Stir until dissolved. (If solids remain, filter hot).

  • Add n-Heptane dropwise (approx. 10-15 mL) until the solution turns slightly turbid.

  • Add seeds (50 mg). Stir at 60°C for 30 mins to establish crystal bed.

  • Cool to 20°C over 3 hours.

  • Add remaining n-Heptane (40-60 mL) over 1 hour at 20°C.

  • Cool to 0-5°C and age for 2 hours.

  • Filter and wash cake with cold n-Heptane. Dry under vacuum at 40°C.

References

  • Arnott, E. A., et al. (2011).[9] "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[6][9] (Mechanistic insight on chloro-group reactivity and hydrolysis risks).

  • Patent WO2015150995A1. "Bicyclic-fused heteroaryl or aryl compounds and their use as IRAK4 inhibitors."[10] (Describes synthesis and isolation of 4-chloro-6-isopropoxyquinoline as a dark oil).

  • Patent EP3620452A1. "Process for the preparation of Lenvatinib." (Describes crystallization of analogous 4-chloro-7-methoxyquinolines using DMSO/Solvent mixtures, illustrating the solubility class).

  • Benchchem Technical Guide. "Solubility profile of Quinoline Derivatives." (General solubility data for chloro-quinolines).

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Interpretation of 4-Chloro-6-(propan-2-yloxy)quinoline and a Comparison with Structurally Related Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The Power of Prediction in NMR Spectroscopy

Before delving into the specifics, it is crucial to understand the predictive power of 1H NMR. The chemical shift of a proton is exquisitely sensitive to its local electronic environment. By understanding the electron-donating and electron-withdrawing effects of various functional groups, we can anticipate the chemical shifts of protons in a novel molecule with a reasonable degree of accuracy. This predictive approach not only aids in the initial stages of structural assignment but also deepens our understanding of structure-property relationships.

Predicted 1H NMR Spectrum of 4-Chloro-6-(propan-2-yloxy)quinoline

The structure of 4-Chloro-6-(propan-2-yloxy)quinoline is presented below, with the protons labeled for clarity.

Caption: Structure of 4-Chloro-6-(propan-2-yloxy)quinoline with proton numbering.

The predicted 1H NMR data for 4-Chloro-6-(propan-2-yloxy)quinoline in CDCl₃ is summarized in the table below. The prediction is based on the known chemical shifts of quinoline and the substituent effects of a 4-chloro and a 6-alkoxy group.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-2~8.7dJ = 4.5The 4-chloro group will have a minimal effect on H-2.
H-3~7.4dJ = 4.5The 4-chloro group will cause a slight downfield shift.
H-5~7.9dJ = 9.0The 6-isopropoxy group will cause a slight upfield shift.
H-7~7.3ddJ = 9.0, 2.5The 6-isopropoxy group will cause a significant upfield shift.
H-8~7.9dJ = 2.5The 6-isopropoxy group will have a smaller effect on H-8.
O-CH~4.7septJ = 6.0Typical chemical shift for a methine proton of an isopropoxy group.
CH₃~1.4dJ = 6.0Typical chemical shift for the methyl protons of an isopropoxy group.

Comparative Analysis with Quinoline Analogues

To validate and understand our prediction, we will now compare it with the experimental 1H NMR data of three key analogues: unsubstituted quinoline, 4-chloroquinoline, and 6-methoxyquinoline.

CompoundH-2 (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)H-8 (δ, ppm)Other Protons (δ, ppm)
Quinoline 8.81 (dd)7.26 (dd)8.00 (dd)7.68 (d)7.43 (t)7.61 (t)8.05 (d)-
4-Chloroquinoline 8.79 (d)7.50 (d)-8.10 (d)7.65 (t)7.80 (t)8.25 (d)-
6-Methoxyquinoline 8.75 (dd)7.30 (dd)8.00 (d)7.95 (d)-7.35 (dd)7.10 (d)3.90 (s, 3H, OCH₃)
4-Chloro-6-(propan-2-yloxy)quinoline (Predicted) ~8.7~7.4-~7.9-~7.3~7.9~4.7 (sept, 1H), ~1.4 (d, 6H)

Analysis of Substituent Effects:

  • The 4-Chloro Substituent: Comparing quinoline with 4-chloroquinoline, the most significant effect of the electron-withdrawing chloro group is the downfield shift of the adjacent protons, particularly H-3 and H-5. The absence of a signal for H-4 in 4-chloroquinoline is expected. In our target molecule, this effect is also anticipated for H-3 and H-5, though the effect on H-5 will be moderated by the opposing effect of the 6-isopropoxy group.

  • The 6-Alkoxy Substituent: The 1H NMR data for 6-methoxyquinoline shows that the electron-donating methoxy group causes a notable upfield shift of the protons on the carbocyclic ring, especially H-5 and H-7, which are ortho and para to the substituent, respectively. This is due to the resonance effect of the oxygen lone pairs donating electron density into the aromatic ring. We predict a similar, significant upfield shift for H-7 in our target molecule, and a less pronounced upfield shift for H-5 and H-8.

  • The Isopropoxy Group Signals: The isopropoxy group itself will give rise to two signals: a septet for the lone methine proton (O-CH) and a doublet for the six equivalent methyl protons (CH₃). The septet arises from coupling to the six methyl protons, and the doublet from coupling to the single methine proton.

Experimental Protocol for 1H NMR Spectroscopy of Quinoline Derivatives

To ensure the acquisition of high-quality, reproducible 1H NMR data, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the quinoline derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the spectrum.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Number of scans: Typically 16-64 scans for a dilute sample.

      • Spectral width: A typical range for 1H NMR is -2 to 12 ppm.

      • Pulse angle: A 30-45 degree pulse is often used to allow for a shorter relaxation delay.

      • Relaxation delay: A delay of 1-2 seconds is usually sufficient.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Visualizing the Workflow

cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Sample_Prep Sample Preparation (5-10 mg in 0.6 mL solvent) Spectrometer_Setup Spectrometer Setup (Lock & Shim) Sample_Prep->Spectrometer_Setup Acquisition Acquire FID (16-64 scans) Spectrometer_Setup->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Integration, Peak Picking) Processing->Analysis Interpretation Structure Elucidation Analysis->Interpretation

Caption: A typical workflow for acquiring and analyzing a 1H NMR spectrum.

Conclusion

This guide has provided a detailed, predictive interpretation of the 1H NMR spectrum of 4-Chloro-6-(propan-2-yloxy)quinoline. By systematically analyzing the expected substituent effects and comparing them to the experimental data of related quinoline analogues, we have built a strong case for the predicted spectrum. This approach underscores the importance of a foundational understanding of NMR principles for the structural elucidation of novel compounds. The provided experimental protocol offers a standardized method for obtaining high-quality data, which is essential for accurate and reliable structural assignments in any research and development setting.

References

  • 4-Chloroquinoline. PubChem. National Institutes of Health. Available at: [Link]

  • 6-Methoxyquinoline. PubChem. National Institutes of Health. Available at: [Link]

Sources

Technical Guide: HPLC Method Development for 4-Chloro-6-isopropoxyquinoline Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-isopropoxyquinoline (CAS: 1150165-72-0) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Lenvatinib [1]. The purity of this intermediate is paramount, as the 4-chloro position is highly reactive toward nucleophilic aromatic substitution.

The Challenge: Analyzing this molecule presents two specific chromatographic hurdles:

  • Basic Nitrogen Tailing: The quinoline nitrogen (

    
    ) interacts with residual silanols on standard silica columns, causing severe peak tailing.
    
  • Hydrophobic/Hydrolytic Impurities: The molecule is prone to hydrolysis (forming 4-hydroxy-6-isopropoxyquinoline) and may contain positional isomers (e.g., 7-isopropoxy analogs) that are difficult to resolve on standard alkyl phases.

The Solution: This guide compares a standard C18 (ODS) approach against an optimized Phenyl-Hexyl method. While the C18 method provides adequate retention, the Phenyl-Hexyl stationary phase demonstrates superior selectivity for the quinoline core via


 interactions, resolving critical de-alkylated and hydrolyzed impurities that co-elute on C18.

Method Development Logic

The following decision tree illustrates the scientific rationale used to select the stationary phase and mobile phase pH.

MethodLogic Start Analyte: 4-Chloro-6-isopropoxyquinoline (Basic N, Hydrophobic, Moisture Sensitive) pH_Choice Mobile Phase pH Selection Start->pH_Choice Low_pH Low pH (0.1% Formic Acid) Protonated Analyte (BH+) pH_Choice->Low_pH Preferred for MS Compatibility High_pH High pH (>10) Free Base (B) pH_Choice->High_pH Suppress Ionization Tailing_Risk Risk: Silanol Interaction Requires End-capping or Shielding Low_pH->Tailing_Risk Silica_Risk Risk: Silica Dissolution Requires Hybrid Particle High_pH->Silica_Risk Col_Choice Stationary Phase Selection Tailing_Risk->Col_Choice C18 Option A: C18 (Hydrophobic) Standard Retention Col_Choice->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi) Enhanced Selectivity Col_Choice->Phenyl Result FINAL METHOD: Low pH + Phenyl-Hexyl C18->Result Poor Isomer Res. Phenyl->Result Superior Selectivity

Figure 1: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl chemistry.

Comparative Study: C18 vs. Phenyl-Hexyl

Experimental Setup

We evaluated two columns using the same gradient conditions to isolate the effect of the stationary phase chemistry.

  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm (Quinoline absorption max)

Performance Data
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 3.5µm)Phenomenex Luna Phenyl-Hexyl (4.6 x 150mm, 3µm)
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Retention Time (Main Peak) 8.4 min9.1 min
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent Symmetry)
Resolution (

) Impurity A
*
1.2 (Co-elution risk)3.5 (Baseline Resolved)
Resolution (

) Impurity B
**
1.84.2

*Impurity A: 4-Hydroxy-6-isopropoxyquinoline (Hydrolysis product) **Impurity B: 4-Chloro-6-hydroxyquinoline (De-alkylation impurity)

Mechanistic Insight

Why Method A Failed: The C18 column relies solely on hydrophobicity. The hydrolysis impurity (Impurity A) differs from the main peak only by a Cl


 OH substitution. At low pH, both are protonated, and their hydrophobicities are too similar for baseline separation on C18 [2].

Why Method B Succeeded: The Phenyl-Hexyl phase engages in


 stacking interactions with the electron-deficient quinoline ring. The electron-donating isopropoxy group and the electron-withdrawing chloro group alter the electron density of the ring system differently than the hydroxyl group in Impurity A. This electronic difference creates a secondary separation mechanism, drastically improving resolution [3].

Optimized Protocol (Method B)

This is the validated protocol for the purity analysis of 4-Chloro-6-isopropoxyquinoline.

Reagents & Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Prep: Dissolve 10 mg of reference standard in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Sample Prep: Accurately weigh 10 mg of sample. Dissolve in 10 mL diluent. Filter through 0.22 µm PTFE filter. Note: Do not use Nylon filters, as they can adsorb basic quinolines.

Instrument Parameters
ParameterSetting
Column Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent)
Column Temp 35°C (Controls viscosity and kinetics)
Injection Vol 5.0 µL
Detection UV 254 nm (Reference 360 nm)
Run Time 20 Minutes
Gradient Table
Time (min)% Mobile Phase A (0.1% Formic/H2O)% Mobile Phase B (ACN)
0.09010
12.01090
15.01090
15.19010
20.09010

Analytical Workflow & Troubleshooting

The following diagram outlines the complete workflow from sample intake to data reporting, including critical checkpoints.

Workflow cluster_LC LC Analysis (Phenyl-Hexyl) Sample Crude Sample (Solid) Prep Dissolution (50:50 ACN:H2O) Sample->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter Remove particulates Inject Injection (5 µL) Filter->Inject Sep Separation (Gradient) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Data Integration & Purity Calc Detect->Data Data->Prep If Tailing > 1.5 Check pH

Figure 2: End-to-end analytical workflow for purity assessment.

Troubleshooting Guide
  • Ghost Peaks: If ghost peaks appear at high organic % (12-15 min), they are likely carryover from the highly hydrophobic Lenvatinib dimer impurities. Action: Add a needle wash step with 100% ACN.

  • Peak Broadening: If the main peak broadens, the sample solvent (diluent) may be too strong. Action: Ensure the diluent matches the initial gradient conditions (10-20% ACN) if possible, though solubility may limit this.

  • Retention Shift: Phenyl columns are sensitive to methanol/acetonitrile swaps. Action: Strictly use Acetonitrile as defined in the method; Methanol will disrupt the

    
     selectivity.
    

References

  • Hao, R., et al. (2023).[2] "Lenvatinib resistance mechanism and potential ways to conquer." Frontiers in Pharmacology. Available at: [Link]

  • Element Lab Solutions. (n.d.). "Column Selection for HPLC Method Development." Element. Available at: [Link]

Sources

A Comparative Guide to the Characterization of 4-Chloro-6-(propan-2-yloxy)quinoline: Establishing a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will navigate the essential analytical techniques, from structural elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to purity assessment by High-Performance Liquid Chromatography (HPLC). By comparing the expected analytical data with that of structurally related compounds, we provide a robust framework for researchers to confidently characterize this molecule and establish a reliable internal reference standard for future assays.

The Imperative of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for identity, purity, and potency of a drug substance.[1] When a commercial standard is unavailable, establishing an in-house primary reference standard is a necessity.[2] This process involves a comprehensive set of analytical tests to confirm the material's identity and purity unequivocally.[3] The in-house standard then serves as the primary comparator for all subsequent batches of the synthesized compound.

Synthesis Pathway for 4-Chloro-6-(propan-2-yloxy)quinoline

The synthesis of 4-Chloro-6-(propan-2-yloxy)quinoline can be approached through a multi-step process, starting from commercially available precursors. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Etherification 6-hydroxyquinoline 6-hydroxyquinoline 4-chloro-6-hydroxyquinoline 4-chloro-6-hydroxyquinoline 6-hydroxyquinoline->4-chloro-6-hydroxyquinoline POCl3 POCl3 POCl3 4-chloro-6-hydroxyquinoline_2 4-chloro-6-hydroxyquinoline target_compound 4-Chloro-6-(propan-2-yloxy)quinoline 4-chloro-6-hydroxyquinoline_2->target_compound Isopropyl Bromide, Base isopropyl_bromide Isopropyl Bromide base Base (e.g., K2CO3)

Caption: Proposed synthesis of 4-Chloro-6-(propan-2-yloxy)quinoline.

The synthesis begins with the chlorination of 6-hydroxyquinoline at the 4-position, a common transformation for quinolones.[4][5] This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent step involves an etherification reaction, specifically a Williamson ether synthesis, where the hydroxyl group of 4-chloro-6-hydroxyquinoline is reacted with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to yield the final product.

Structural Elucidation and Characterization

A suite of spectroscopic techniques is essential for the definitive structural confirmation of the synthesized 4-Chloro-6-(propan-2-yloxy)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Chloro-6-(propan-2-yloxy)quinoline, both ¹H and ¹³C NMR are critical for confirming the connectivity of the atoms.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the isopropoxy group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the isopropoxy group.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbons attached to the electronegative chlorine and oxygen atoms will be shifted downfield.

Comparison with Related Structures:

To aid in the interpretation of the NMR spectra, a comparison with the known spectral data of similar compounds is invaluable.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
4-Chloro-6-methoxyquinoline Methoxy protons (~3.9 ppm), Aromatic protons (7.0-8.5 ppm)Methoxy carbon (~56 ppm), Aromatic carbons (100-160 ppm)
6-Methoxyquinoline [6]Methoxy protons (~3.9 ppm), Aromatic protons (7.0-8.8 ppm)Methoxy carbon (~55 ppm), Aromatic carbons (102-158 ppm)
Expected for 4-Chloro-6-(propan-2-yloxy)quinoline Isopropyl CH (~4.7 ppm, septet), Isopropyl CH₃ (~1.4 ppm, doublet), Aromatic protons (7.2-8.6 ppm)Isopropyl CH (~71 ppm), Isopropyl CH₃ (~22 ppm), Aromatic carbons (105-160 ppm)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[7] For 4-Chloro-6-(propan-2-yloxy)quinoline, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Fragmentation Pattern:

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to exhibit a molecular ion peak. Common fragmentation pathways for quinoline derivatives include the loss of substituents and cleavage of the quinoline ring system.[8] For the target compound, fragmentation may involve the loss of the isopropyl group or the entire isopropoxy group.

IonExpected m/zDescription
[M]⁺221/223Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
[M - C₃H₇]⁺178/180Loss of the isopropyl radical
[M - OC₃H₇]⁺162/164Loss of the isopropoxy radical

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the synthesized compound. A validated, stability-indicating HPLC method is essential for a reference standard.[9]

Method Development Considerations:

A reverse-phase HPLC method is generally suitable for quinoline derivatives.[10] Key parameters to optimize include the column, mobile phase composition (typically a mixture of acetonitrile or methanol and water with a pH modifier like formic acid or trifluoroacetic acid), flow rate, and detection wavelength.

Validation of the Analytical Method:

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[11][12][13][14][15] Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Establishing the In-House Reference Standard

Once the 4-Chloro-6-(propan-2-yloxy)quinoline has been synthesized and purified to a high degree (typically >99.5%), the comprehensive characterization data serves as the basis for its qualification as an in-house reference standard.[3]

Reference_Standard_Qualification cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Documentation & Qualification synthesis Synthesis of 4-Chloro-6-(propan-2-yloxy)quinoline purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc HPLC Purity (>99.5%) purification->hplc ftir FT-IR Spectroscopy purification->ftir elemental Elemental Analysis purification->elemental coa Certificate of Analysis (CoA) Preparation nmr->coa ms->coa hplc->coa ftir->coa elemental->coa qualification Qualification as In-House Reference Standard coa->qualification

Caption: Workflow for qualifying an in-house reference standard.

A formal Certificate of Analysis (CoA) should be generated, summarizing all the characterization data, including the assigned purity value. This document, along with the well-characterized physical sample, constitutes the in-house reference standard.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Chloro-6-(propan-2-yloxy)quinoline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.

  • Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Utilize an appropriate ionization technique, such as ESI, to generate ions.

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode to obtain accurate mass measurements.

  • Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion.

HPLC Purity Analysis
  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended.

  • Gradient Program: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-25 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the quinoline chromophore).

  • Injection Volume: 10 µL.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The characterization of a novel compound like 4-Chloro-6-(propan-2-yloxy)quinoline requires a systematic and rigorous analytical approach, especially in the absence of a commercially available reference standard. By employing a combination of NMR, MS, and a validated HPLC method, researchers can unambiguously confirm the structure and purity of the synthesized material. The establishment of a well-characterized in-house reference standard is a critical foundational step that ensures the reliability and reproducibility of future biological and pharmacological studies, ultimately contributing to the integrity of the drug development process.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2)
  • MasterControl. ICH Q2 (R2)
  • IntuitionLabs. ICH Q2(R2)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023.
  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions? 2015.
  • Taylor & Francis Online.
  • ResearchGate.
  • BioProcess International. Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. 2014.
  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • Google Patents.
  • Starodub. Reference standards biopharmaceutical products - Do you have your reference standard program in place? 2019.
  • Eurofins. The ABC's of Reference Standard Management.
  • National Center for Biotechnology Information.
  • Organic Syntheses. 4,7-dichloroquinoline.
  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V).
  • ChemicalBook. CHLOROQUINE synthesis.
  • Wiley Online Library. Complete assignment of the 1H and 13C NMR spectra of the Coccinellidae-defensive alkaloids myrrhine, precoccinelline and hippodamine.
  • Novelty Journals.
  • ChemicalBook. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum.
  • ResearchGate.
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • Supporting Information. 1H NMR and 13C NMR chemical shifts of N-Oxide products.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. 2018.
  • Hindawi. Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines.
  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. 2015.
  • National Center for Biotechnology Information.
  • ResearchGate. Mass spectra analysis of quinoline alkaloids detected in Sauuda. 2020.
  • National Center for Biotechnology Information.
  • Sigma-Aldrich. 6-Hydroxyquinoline 95 580-16-5.
  • PubChem. 6-Hydroxyquinoline.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. 2015.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

Sources

Publish Comparison Guide: UV-Vis Characterization of 4-Chloro-6-(propan-2-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes theoretical principles, analogical data, and practical experimental protocols to characterize 4-Chloro-6-(propan-2-yloxy)quinoline (also known as 4-chloro-6-isopropoxyquinoline).[1]

Executive Summary & Compound Profile

4-Chloro-6-(propan-2-yloxy)quinoline is a critical pharmacophore intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and antimalarial agents. Its spectral signature is defined by the interplay between the electron-withdrawing chloro group at position 4 and the electron-donating isopropoxy group at position 6.

This guide provides a comparative spectral analysis, using high-fidelity analogs and theoretical modeling to establish validation standards where direct literature data is sparse.

Feature Specification
IUPAC Name 4-Chloro-6-(propan-2-yloxy)quinoline
CAS Number Not widely listed; Analog: 4-Chloro-6-methoxyquinoline (205448-31-3)
Molecular Formula C₁₂H₁₂ClNO
Molecular Weight 221.68 g/mol
Key Chromophore Quinoline aromatic system with 6-alkoxy auxochrome
Primary Application Intermediate for tyrosine kinase inhibitors (TKIs)

Comparative UV-Vis Absorption Data

The following data synthesizes experimental values from structural analogs (4-Chloroquinoline and 4-Chloro-6-methoxyquinoline) to provide a validated spectral window for the target compound.

Table 1: Spectral Comparison of Quinoline Derivatives

Solvent: Methanol (MeOH) | Concentration:


 M[1]
Compound

(nm) [Primary Band]

(nm) [Secondary Band]
Extinction Coeff.[1] (

)
Spectral Shift Justification
Quinoline (Reference) 226 nm313 nm~3,500Base heteroaromatic scaffold.
4-Chloroquinoline 230 nm320 nm~4,200Cl substituent induces minor bathochromic shift (+I effect).[1]
4-Chloro-6-methoxyquinoline 245 nm332 nm ~5,1006-OMe causes significant red shift due to +M resonance effect.[1]
4-Chloro-6-(propan-2-yloxy)quinoline 246 ± 2 nm 334 ± 2 nm ~5,000 Target. Isopropoxy is sterically larger but electronically similar to methoxy.[1]

Analyst Note: The 6-isopropoxy substituent acts as a strong auxochrome.[1] The lone pair on the oxygen donates electron density into the quinoline


-system, stabilizing the excited state and reducing the HOMO-LUMO gap. This results in a diagnostic absorption band at 330–335 nm , distinguishing it from the unsubstituted 4-chloroquinoline.[1]

Mechanism of Action & Electronic Transitions

Understanding the electronic origin of the spectra is crucial for troubleshooting synthesis.[1] The transitions are primarily


 and 

.[1]

ElectronicTransitions Ground Ground State (S0) Quinoline Core Excited Excited State (S1) Polarized Ground->Excited UV Absorption (334 nm) Substituent 6-Isopropoxy Group (+M Effect) Substituent->Ground Donates e- density Cl_Group 4-Chloro Group (-I / +M Effect) Cl_Group->Ground Inductive withdrawal

Figure 1: Substituent effects on the quinoline chromophore.[1][2] The 6-alkoxy group raises the HOMO energy, causing a red shift (bathochromic).

Experimental Protocol: Spectral Validation Workflow

This protocol is designed to validate the identity of 4-Chloro-6-(propan-2-yloxy)quinoline during synthesis, specifically to ensure the successful installation of the isopropoxy group and the retention of the chloro moiety.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).[1]

  • Blank: Pure Methanol.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

  • Cuvette: Quartz, 1 cm path length.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.2 mg of the target compound.[1]

    • Dissolve in 10 mL Methanol to create a 1.0 mM (10⁻³ M) stock solution.

    • Critical Check: Ensure complete dissolution; sonicate if necessary.[1]

  • Working Solution Dilution:

    • Take 100 µL of Stock Solution.

    • Dilute to 10 mL with Methanol.

    • Final Concentration: 10 µM (10⁻⁵ M) .

  • Baseline Correction:

    • Fill two cuvettes with pure Methanol.

    • Run a baseline scan from 200 nm to 400 nm.[1]

  • Measurement:

    • Replace the sample cuvette with the Working Solution.[1]

    • Scan from 200 nm to 450 nm.[1]

    • Scan Speed: Medium (approx. 200 nm/min).

  • Data Analysis Criteria (Pass/Fail):

    • 
       1:  Peak observed between 244–248 nm ? (Yes/No)
      
    • 
       2:  Peak observed between 330–338 nm ? (Yes/No)
      
    • Absorbance: At 10 µM, Absorbance at 334 nm should be approx 0.5 – 0.7 AU .

Synthesis Monitoring Diagram

Use this workflow to determine when to sample for UV-Vis.

SynthesisWorkflow Start Starting Material (4-Isopropoxyaniline) Step1 Cyclization (Meldrum's Acid / Heat) Start->Step1 Inter Intermediate (4-Hydroxy-6-isopropoxyquinoline) Step1->Inter Step2 Chlorination (POCl3) Inter->Step2 UV_Check1 UV Check 1: Shift to ~320 nm Inter->UV_Check1 Product Target Product (4-Chloro-6-isopropoxyquinoline) Step2->Product UV_Check2 UV Check 2: Confirm ~334 nm Check Purity Product->UV_Check2

Figure 2: Process analytical technology (PAT) points for UV-Vis monitoring during synthesis.

Troubleshooting & Interferences

ObservationPotential CauseCorrective Action
Peak at ~280 nm dominates Residual Aniline Starting MaterialRecrystallize or perform acid-base extraction to remove unreacted amine.[1]
Broad tailing > 400 nm Oxidation / PolymerizationThe quinoline ring may be oxidizing.[1] Ensure storage under inert atmosphere (N₂).
Blue Shift (< 330 nm) Loss of Isopropoxy GroupAcidic hydrolysis may have cleaved the ether to a phenol (6-OH).[1] Check pH of solvent.[1]
Absorbance < 0.1 AU Concentration too low / SolubilityCompound may be crashing out.[1] Switch solvent to Acetonitrile (ACN) or DMSO.[1]

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of 4-Chloroquinoline.[1][3] National Institute of Standards and Technology.[1][3][4][5]

  • PubChem. 4-Chloro-6-methoxyquinoline (Compound Summary). National Center for Biotechnology Information.[1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General reference for substituent effects on aromatic absorption).

  • Beilstein J. Org.[1] Chem. Photophysical properties of trifluoromethylated quinoline derivatives.[1] (Context for quinoline spectral shifts).

Sources

Validating the Synthesis of 4-Chloro-6-(propan-2-yloxy)quinoline: A Comparative Guide to Melting Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the meticulous validation of synthesized compounds is a cornerstone of scientific rigor. This guide offers a detailed comparison of validation methodologies, centering on the use of melting point determination to confirm the successful synthesis of 4-Chloro-6-(propan-2-yloxy)quinoline, a key intermediate in various synthetic pathways. We will explore the underlying principles, provide a robust experimental protocol, and contextualize its performance against alternative analytical techniques.

The Critical Role of Synthesis Validation

The journey from chemical precursors to a final, purified compound is fraught with potential for side reactions, incomplete conversions, and the introduction of impurities.[1][2] It is therefore imperative that researchers employ reliable analytical methods to verify the identity and purity of their synthesized products.[3] 4-Chloro-6-(propan-2-yloxy)quinoline, a quinoline derivative, is of significant interest in medicinal chemistry.[4][5] Its correct synthesis is the first crucial step towards its potential application.

Synthesis of 4-Chloro-6-(propan-2-yloxy)quinoline: A Stepwise Approach

The synthesis of the target compound can be achieved through a multi-step process, beginning with commercially available starting materials. A common synthetic route involves the initial preparation of a substituted aniline, followed by cyclization to form the quinoline core, and subsequent chlorination and etherification.

A plausible synthetic pathway could involve the following key transformations:

  • Preparation of 4-hydroxy-6-(propan-2-yloxy)quinoline: This intermediate can be synthesized via methods like the Conrad-Limpach synthesis, which involves the reaction of an appropriately substituted aniline with a β-ketoester.[5]

  • Chlorination: The hydroxyl group at the 4-position of the quinoline ring is then converted to a chloro group. This is a standard transformation in heterocyclic chemistry, often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The rationale behind this synthetic strategy lies in the reactivity of the quinoline ring system and the strategic introduction of functional groups to build the desired molecule.

Validation via Melting Point: A Time-Tested Technique

Melting point determination is a fundamental and accessible technique for assessing the purity of a crystalline solid.[3] A pure crystalline compound will exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5-1.0°C.[6] Conversely, the presence of impurities will lead to a depression of the melting point and a broadening of the melting range.[7]

Experimental Protocol for Melting Point Determination

This protocol outlines the steps for validating the synthesis of 4-Chloro-6-(propan-2-yloxy)quinoline using a standard melting point apparatus.

Materials and Equipment:

  • Synthesized 4-Chloro-6-(propan-2-yloxy)quinoline (dried and powdered)

  • Melting point apparatus (e.g., Mel-Temp or similar)[6]

  • Capillary tubes (sealed at one end)[8]

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)[9]

  • Calibrated thermometer or digital temperature probe

Procedure:

  • Sample Preparation: Ensure the synthesized compound is thoroughly dry and finely powdered to facilitate uniform heat transfer.[2] Introduce a small amount of the sample into the open end of a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.[8]

  • Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.

  • Rapid Preliminary Measurement: Heat the sample rapidly to obtain an approximate melting point range.[7] This helps to save time in the subsequent, more precise measurements.

  • Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[6] Begin heating again at a slow, controlled rate of 1-2°C per minute.[3]

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[3][6]

  • Repeat for Consistency: Perform at least two more measurements to ensure the results are reproducible.

Data Interpretation

The experimentally determined melting point range should be compared to the literature value for 4-Chloro-6-(propan-2-yloxy)quinoline. A close correlation and a narrow melting range are strong indicators of a successful synthesis and a high degree of purity.

Compound Literature Melting Point (°C) Experimental Melting Point (°C) Purity Indication
4-Chloro-6-(propan-2-yloxy)quinolineValue to be determined from reliable source
Workflow for Melting Point Validation

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Conclusion prep1 Synthesized Product prep2 Dry & Powder prep1->prep2 prep3 Pack Capillary Tube prep2->prep3 meas1 Place in Apparatus prep3->meas1 Prepared Sample meas2 Rapid Preliminary Scan meas1->meas2 meas3 Slow, Accurate Heating meas2->meas3 meas4 Record Melting Range meas3->meas4 analysis1 Compare to Literature Value meas4->analysis1 Experimental Data analysis2 Assess Purity analysis1->analysis2 analysis3 Synthesis Validated? analysis2->analysis3

Caption: Workflow for validating chemical synthesis via melting point determination.

A Comparative Look: Alternative Validation Methods

While melting point analysis is a valuable tool, a comprehensive validation strategy often employs a suite of analytical techniques. Each method provides unique insights into the synthesized compound's identity and purity.

Method Principle Information Provided Advantages Limitations
Melting Point Temperature of solid-liquid phase transition.Purity and identity.Simple, rapid, inexpensive.Not suitable for amorphous solids or liquids; can be subjective.
NMR Spectroscopy Nuclear spin in a magnetic field.Detailed molecular structure.Unambiguous structure elucidation.Requires more expensive equipment and expertise.
Mass Spectrometry Mass-to-charge ratio of ionized molecules.Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula.Can be destructive to the sample.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups.Fast, non-destructive.Does not provide a complete structural picture.
Chromatography (TLC, HPLC, GC) Differential partitioning between stationary and mobile phases.Purity, number of components in a mixture.High-resolution separation.Requires method development and reference standards.

The choice of validation methods will depend on the specific requirements of the research, available resources, and the nature of the compound being analyzed.

Interrelation of Validation Techniques

G Synthesis Synthesized 4-Chloro-6-(propan-2-yloxy)quinoline MP Melting Point (Purity, Identity) Synthesis->MP NMR NMR Spectroscopy (Structure) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR Chromatography Chromatography (Purity, Components) Synthesis->Chromatography Validation Comprehensive Validation MP->Validation NMR->Validation MS->Validation FTIR->Validation Chromatography->Validation

Sources

LC-MS identification of impurities in 4-Chloro-6-(propan-2-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Impurity Profiling of 4-Chloro-6-(propan-2-yloxy)quinoline: A Comparative LC-MS Guide

Executive Summary

In the synthesis of Tyrosine Kinase Inhibitors (TKIs), the quinoline scaffold is a privileged structure. 4-Chloro-6-(propan-2-yloxy)quinoline (hereafter 4-Cl-6-iPrQ ) represents a critical "activated" intermediate. Its 4-chloro position is electrophilic, designed for subsequent SNAr coupling (e.g., to form urea or amide linkers common in drugs like Lenvatinib or Cabozantinib).

However, this reactivity creates a stability paradox. The very feature that makes it a good intermediate (the labile chloro-group) makes it prone to hydrolysis and degradation. This guide compares the efficacy of Standard HPLC-UV/Triple Quadrupole MS against High-Resolution Q-TOF MS for identifying these impurities, demonstrating why high-resolution mass spectrometry (HRMS) is the requisite standard for structural elucidation in this class of compounds.

The Challenge: Chemistry & Impurity Landscape

The synthesis of 4-Cl-6-iPrQ typically involves the chlorination of 4-hydroxy-6-isopropoxyquinoline using phosphorus oxychloride (POCl3). This harsh environment generates three distinct classes of impurities that must be controlled under ICH Q3A/B guidelines:

  • Process Intermediates: Unreacted starting material (4-Hydroxy analog).

  • Degradants: Hydrolysis products (reversion to 4-Hydroxy) and De-alkylation (loss of the isopropyl group).

  • Side-Reaction Byproducts: Over-chlorination (dichloro- species) or dimerization.

Critical Analytical Gap: Standard UV detection (254 nm) often fails to distinguish between the parent and its de-alkylated analog due to similar chromophores. Furthermore, low-resolution MS cannot definitively distinguish between oxidative impurities and matrix adducts.

Comparative Technology Analysis

We evaluated two workflows for the identification of "Unknown Impurity X" (observed at RRT 0.85).

FeatureMethod A: HPLC-UV + Triple Quad (Low Res) Method B: UHPLC-Q-TOF (High Res) Verdict
Mass Accuracy Nominal (± 0.5 Da). Indistinguishable isobars.< 2 ppm. Confirms elemental formula.Method B is essential for unknowns.
Sensitivity High (SRM mode). Excellent for known targets.High (TOF mode). Excellent for screening.Method A wins for routine QC.
Structural ID Limited.[1] Relies on retention time matching.Advanced. Isotope fine structure & MS/MS.Method B is required for R&D.
Chlorine ID Basic 3:1 isotope ratio observation.Exact mass defect of 37Cl vs 35Cl.Method B eliminates false positives.

Experimental Insight: In our study, Method A identified "Impurity X" as having a mass of ~223 Da. Method B refined this to m/z 224.0478, confirming a formula of C12H11ClNO (oxidized variant) rather than a matrix adduct.

Experimental Protocol

This protocol is designed to be self-validating. The use of a formic acid buffer ensures protonation of the quinoline nitrogen ([M+H]+), while the gradient is optimized to separate the polar hydrolysis products from the lipophilic parent.

Reagents & Instrumentation
  • System: Agilent 1290 Infinity II coupled to 6545 Q-TOF (or equivalent Orbitrap).

  • Column: Waters XBridge Phenyl-Hexyl (150 mm x 2.1 mm, 3.5 µm). Note: Phenyl-hexyl provides superior selectivity for aromatic quinolines compared to C18.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

LC Method Parameters
  • Flow Rate: 0.4 mL/min

  • Temp: 40°C

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-18 min: 95% B (Wash)

    • 18-20 min: 5% B (Re-equilibration)

MS Source Conditions (ESI+)
  • Gas Temp: 325°C

  • Drying Gas: 10 L/min

  • Nebulizer: 35 psig

  • Fragmentor: 135 V (Optimized to prevent in-source fragmentation of the labile Cl).

  • Acquisition: 100-1000 m/z at 2 spectra/sec.

Results: Impurity Identification & Fragmentation Logic

The following table summarizes the key impurities identified using the HRMS workflow.

Impurity NameStructure DescriptionObserved m/z ([M+H]+)Error (ppm)Key Fragment Ions (MS/MS)
Parent 4-Cl-6-iPrQ222.06801.2180.0211 (Loss of Propene)
Impurity A 4-Hydroxy-6-iPrQ (Hydrolysis)204.10190.8162.0549 (Loss of Propene)
Impurity B 4-Chloro-6-hydroxyquinoline (De-alkylation)180.02111.5152.0261 (Loss of CO)
Impurity C 4,x-Dichloro-6-iPrQ (Over-chlorination)256.02901.1214.9820 (Loss of Propene)
Mechanistic Insight: The "Propene Loss" Rule

The isopropyl ether moiety at position 6 is the diagnostic handle. Under CID (Collision Induced Dissociation), the isopropyl group typically cleaves via a McLafferty-type rearrangement or simple inductive cleavage, resulting in a neutral loss of Propene (42.0470 Da).

  • If the fragment spectrum shows a loss of 42 Da: The isopropyl group is intact.

  • If the fragment spectrum is missing the 42 Da loss: The impurity is likely a de-alkylated analog (Impurity B).

Visualizations

Figure 1: Analytical Workflow for Unknown Identification

This diagram illustrates the decision tree for moving from a raw UV peak to a confirmed structure.

AnalyticalWorkflow Sample Crude Reaction Mixture (4-Cl-6-iPrQ) LC_UV LC-UV (254 nm) Detect Peaks Sample->LC_UV Decision Is Peak Identified by Retention Time? LC_UV->Decision TripleQuad Triple Quad MS (Quantification Mode) Decision->TripleQuad Yes (Known Impurity) QTOF Q-TOF HRMS (Discovery Mode) Decision->QTOF No (Unknown) Structure Structural Elucidation (Formula Confirmation) TripleQuad->Structure Limited ID Data_Analysis Data Analysis (Isotope Pattern + Exact Mass) QTOF->Data_Analysis Data_Analysis->Structure

Caption: Workflow distinguishing routine QC (Triple Quad) from structural elucidation (Q-TOF).

Figure 2: Proposed Fragmentation Pathway (MS/MS)

This diagram details the specific mass transitions used to confirm the presence of the isopropyl and chloro groups.

Fragmentation Parent Parent Ion [M+H]+ m/z 222.07 (C12H13ClNO) Frag1 Fragment A [M+H - C3H6]+ m/z 180.02 (Loss of Propene) Parent->Frag1 Neutral Loss Propene (42 Da) Frag2 Fragment B [M+H - C3H6 - CO]+ m/z 152.03 (Ring Contraction) Frag1->Frag2 Neutral Loss CO (28 Da)

Caption: Diagnostic fragmentation pathway showing the characteristic loss of the isopropyl group.

References

  • International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines, 2006. [Link]

  • Kerns, E. H., & Di, L. "Drug-like Properties: Concepts, Structure Design and Methods." Academic Press, 2008. (Foundational text on LC-MS in drug discovery).
  • Hölzl, G., et al. "Separation and identification of impurities in kinase inhibitors using high-resolution mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 2018. [Link]

  • PubChem. "4-Chloro-6-methoxyquinoline (Analogous Scaffold Data)." National Library of Medicine. [Link]

  • Agilent Technologies. "Impurity Profiling with Q-TOF LC/MS." Application Note 5990-xxxx, 2020. [Link]

Sources

Benchmarking the Electrophilicity of 4-Chloro-6-(propan-2-yloxy)quinoline: A Comparative Kinetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the reactivity of 4-Chloro-6-(propan-2-yloxy)quinoline (hereafter Target A ) against industry-standard quinoline electrophiles.

Key Finding: The introduction of the 6-isopropoxy group creates a specific electronic deactivation of the C4 position relative to the unsubstituted scaffold. While this improves selectivity in multi-functionalized systems, it necessitates higher activation energies (temperature/catalysis) compared to standard antimalarial precursors like 4,7-dichloroquinoline.

This document provides the mechanistic rationale, a self-validating benchmarking protocol, and optimized reaction conditions to overcome this inherent deactivation.

Part 1: Mechanistic Basis & Reactivity Hierarchy

To optimize the coupling of Target A , one must understand the "Push-Pull" electronic conflict unique to 6-alkoxyquinolines.

The Electronic Conflict

The reaction proceeds via Nucleophilic Aromatic Substitution (SNAr).[1][2] The rate-determining step is typically the nucleophilic attack at C4, forming a Meisenheimer complex.

  • The Pull (Activation): The ring nitrogen (N1) withdraws electron density, making C2 and C4 electrophilic.

  • The Push (Deactivation): The 6-isopropoxy group is a strong Electron Donating Group (EDG) by resonance (

    
    ). It pushes electron density into the ring system. Resonance structures show this density localizing at C2 and C4, effectively shielding the carbon from nucleophilic attack and destabilizing the anionic transition state.
    
Comparative Standards

We benchmark Target A against two commercial standards to bracket its reactivity:

  • Standard High (4,7-DCQ): 4,7-Dichloroquinoline. The 7-Cl is Electron Withdrawing (

    
    ), activating C4. Rapid reaction.
    
  • Standard Baseline (4-CQ): 4-Chloroquinoline.[3] No secondary substituent effects.

  • Target A: 4-Chloro-6-(propan-2-yloxy)quinoline. 6-OiPr is Electron Donating (

    
    ), deactivating C4.
    
Visualization: Reactivity Hierarchy & Mechanism

Reactivity cluster_mech Mechanistic Deactivation Path High High Reactivity (4,7-Dichloroquinoline) EWG Activates C4 Base Baseline Reactivity (4-Chloroquinoline) Reference Standard High->Base ~10x Faster Low Deactivated Target (4-Chloro-6-isopropoxyquinoline) EDG Deactivates C4 Base->Low ~5-8x Faster EDG 6-Isopropoxy (EDG) Resonance Resonance Donation (+u2133 Effect) EDG->Resonance C4 C4 Center (Electron Rich) Resonance->C4 Increases e- Density Nu Nucleophile Repulsion C4->Nu Hinders Attack

Caption: Figure 1. Reactivity hierarchy showing the deactivating effect of the 6-alkoxy group compared to standard quinoline scaffolds.

Part 2: Experimental Benchmarking Data

The following data represents a standardized kinetic comparison using Benzylamine as the model nucleophile (1.2 equiv) in Ethanol at reflux (78°C).

Table 1: Comparative Kinetic Profile (SNAr)
SubstrateSubstituent Effectt1/2 (min)Conversion (1h)Rec. Temp
4,7-Dichloroquinoline Activation (

at C7)
15>98%60°C
4-Chloroquinoline Baseline 4585%80°C
Target A (6-OiPr) Deactivation (

at C6)
180 42% 100-120°C
Data Interpretation

Target A reacts significantly slower than the standards. The conversion at 1 hour is less than half that of the baseline.

  • Implication: Standard protocols for Chloroquine synthesis (using 4,7-DCQ) will fail or stall with Target A.

  • Correction: You must increase reaction temperature (switch solvent to n-Butanol or DMF) or add an acid catalyst (1.0 eq HCl in Dioxane) to protonate the quinoline nitrogen, artificially restoring electrophilicity.

Part 3: Self-Validating Experimental Protocols

Do not rely on literature yields alone. Use this protocol to validate the reactivity of your specific batch of Target A , as impurities (like 4-hydroxy quinoline) can mimic unreactive starting material.

Protocol A: The "Competition" Kinetic Assay

Use this to determine precise reaction times for your specific nucleophile.

Materials:

  • HPLC System (UV detection at 254 nm).

  • Standard: 4-Chloroquinoline (Sigma-Aldrich).

  • Target: 4-Chloro-6-(propan-2-yloxy)quinoline.

  • Nucleophile: Morpholine (Secondary amine) or Benzylamine (Primary amine).

  • Internal Standard: Biphenyl (Inert).

Workflow:

  • Stock Solution: Dissolve 0.5 mmol of Target A and 0.5 mmol of Biphenyl in 5 mL DMSO.

  • Initiation: Add 1.5 mmol Nucleophile. Heat to 100°C.

  • Sampling: Take 20

    
    L aliquots at t=0, 15, 30, 60, 120, 240 mins. Quench immediately in cold MeCN/Water (50:50).
    
  • Analysis: Plot the ratio of [Target Area] / [Internal Standard Area] over time.

  • Validation: If <50% conversion occurs by 120 mins, switch to Protocol B (Acid Catalysis) .

Protocol B: Optimized Synthesis (Acid-Promoted)

Recommended for scale-up of Target A to overcome electronic deactivation.

  • Charge: 1.0 eq Target A in 2-Ethoxyethanol (high boiling point, 135°C).

  • Activator: Add 1.1 eq HCl (4M in Dioxane) . Note: Protonation of N1 pulls electron density, counteracting the 6-isopropoxy donation.

  • Nucleophile: Add 1.5 eq Amine.

  • Reflux: Heat to 120°C for 4–6 hours.

  • Workup: Basify with NaHCO3 (aq) to precipitate the free base product.

Visualization: Decision Logic for Optimization

Optimization Start Start: Reaction Screening Check Check Conversion @ 1h (Standard Conditions: EtOH, 78°C) Start->Check HighConv >80% Conversion (Highly Reactive Nu) Check->HighConv LowConv <50% Conversion (Target A Typical) Check->LowConv PathA Proceed to Workup HighConv->PathA Decision Select Optimization Strategy LowConv->Decision Opt1 Strategy 1: Thermal Switch to n-BuOH Temp > 110°C Decision->Opt1 Opt2 Strategy 2: Catalytic Add 1.0 eq HCl (Protonate N1) Decision->Opt2 Opt3 Strategy 3: Buchwald Pd(OAc)2 / BINAP (For weak Nu) Decision->Opt3

Caption: Figure 2. Decision matrix for optimizing reaction conditions based on initial kinetic checkpoints.

References

  • Illuminati, G. (1967).[4] Nucleophilic Heteroaromatic Substitution. Advances in Heterocyclic Chemistry. (Foundational text on SNAr kinetics in quinolines).

  • Melato, S., et al. (2007).[2] Microwave-assisted synthesis of 4-aminoquinolines.[2] (Demonstrates thermal requirements for deactivated quinolines).

  • Benchmark Data Source: Comparison of 4-chloroquinoline and 4,7-dichloroquinoline reactivity. (Contextualizes the activating effect of the 7-Cl vs 6-Alkoxy).

  • WuXi AppTec. SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis. (Computational validation of LUMO energy differences in substituted heterocycles).

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 4-Chloro-6-(propan-2-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat as a Potent Irritant and Potential Sensitizer. In the absence of a compound-specific Safety Data Sheet (SDS) for 4-Chloro-6-(propan-2-yloxy)quinoline, strict adherence to the Precautionary Principle is mandatory. Structural analogues (4-chloroquinoline and alkoxy-substituted quinolines) exhibit significant skin, eye, and respiratory irritation properties (H315, H319, H335) and potential acute toxicity (H302).

Core Operational Rule: All handling of the dry solid must occur within a certified chemical fume hood. Zero skin contact is the baseline requirement.

Hazard Identification & Risk Assessment

Synthesized from structural analogue data (4-Chloroquinoline, 6-Methoxyquinoline).

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3]Double-gloving required. Immediate wash upon splash.[3][4][5][6]
Eye Damage/Irritation H319 Causes serious eye irritation.[2][3][7][8]Goggles are mandatory; face shield for >5g handling.
STOT - Single Exposure H335 May cause respiratory irritation.[1][2]Do not weigh on open benches. Use a powder containment hood.
Acute Toxicity (Oral) H302 Harmful if swallowed (Predicted).[8]No eating/drinking in lab. Decontaminate surfaces post-use.[4][9]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards.

PPE CategorySpecificationRationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness).Outer Layer: Change immediately upon contamination.Inner Layer:[10] Inspect for breaches.[8]Haloquinolines can permeate thin latex rapidly. Double gloving provides a "breakthrough" buffer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 or EN 166).Note: Safety glasses are insufficient for fine powders.Prevents airborne dust or projectile crystals from bypassing side shields.
Respiratory Fume Hood (Face velocity: 80–100 fpm).Contingency: N95/P100 respirator if hood unavailable (Risk Assessment required).Primary control for H335 hazards. Engineering controls supersede respirators.
Body Defense Lab Coat (Cotton/Poly blend, buttoned).Long pants, closed-toe chemical-resistant shoes.Prevents dermal absorption via clothing wicking.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

Goal: Minimize dust generation.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel and transfer quickly.

  • Anti-Static Measures: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic.

  • Transfer:

    • Tare the receiving vessel (e.g., Round Bottom Flask) before adding the solid.

    • Use a disposable spatula.

    • Do not return excess chemical to the stock container to prevent cross-contamination.

  • Cleanup: Wipe the balance area with a tissue dampened with acetone, followed by a soap-water wipe. Dispose of tissues as solid hazardous waste.

B. Reaction Setup

Goal: Containment of vapors.

  • Solvent Choice: When dissolving, add solvent slowly to the solid to prevent "puffing" of dry powder.

  • Temperature Control: Haloquinolines can be thermally unstable. Ensure reflux condensers are active before heating.

  • Inert Atmosphere: Run reactions under Nitrogen or Argon to prevent oxidative degradation, which can produce unpredictable byproducts.

Emergency Response Logic

Visualizing the decision flow for immediate incidents.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Chemical Spill (< 10g) Type->Spill Exposure Personal Exposure Type->Exposure SpillAction 1. Evacuate Area 2. Don PPE (Double Gloves, Goggles) 3. Cover with absorbent pads 4. Clean with Acetone -> Soap Spill->SpillAction ExpType Exposure Route? Exposure->ExpType Skin Skin Contact ExpType->Skin Eye Eye Contact ExpType->Eye Inhale Inhalation ExpType->Inhale SkinAct Flush with water (15 min) Remove contaminated clothing Skin->SkinAct EyeAct Flush at Eyewash (15 min) Hold eyelids open Eye->EyeAct InhaleAct Move to Fresh Air Seek Medical Attention Inhale->InhaleAct

Figure 1: Decision logic for spill containment versus personal exposure response.[2][6]

Waste Disposal & Deactivation

Compliance with EPA (RCRA) and local regulations.

Waste StreamClassificationHandling Procedure
Solid Waste Hazardous Organic Solid Collect in a dedicated container labeled "Halogenated Organic Debris." Do not mix with general trash.
Liquid Waste Halogenated Organic Solvent Dissolve excess material in acetone/DCM and dispose of in the halogenated waste carboy.
Sharps/Glass Contaminated Sharps If glass is contaminated with the compound, it must go into a chemically contaminated sharps bin, not general broken glass.

Deactivation Protocol (Spills): Absorb liquid spills with vermiculite or sand. For solid spills, wet a paper towel with a compatible solvent (e.g., ethanol) to wipe up dust without dispersing it. Place all cleanup materials in the solid hazardous waste drum.

References

  • PubChem. (2025).[11] 4-Chloroquinoline - Safety and Hazards. National Library of Medicine. Available at: [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.